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  • Product: 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine
  • CAS: 317806-88-5

Core Science & Biosynthesis

Foundational

Structural and Mechanistic Profiling of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine: A Critical Precursor in p38 MAPK Inhibitor Development

Executive Summary In the landscape of targeted kinase inhibition, the architectural design of small-molecule ligands dictates both their pharmacodynamic potency and pharmacokinetic viability. 4-(2-((4-Nitronaphthalen-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted kinase inhibition, the architectural design of small-molecule ligands dictates both their pharmacodynamic potency and pharmacokinetic viability. 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine (CAS: 317806-88-5) is a highly specialized aryl ether intermediate that serves as the foundational building block for the synthesis of Doramapimod (BIRB 796) [1]. Doramapimod is a first-in-class, highly potent pan-p38 mitogen-activated protein kinase (MAPK) inhibitor originally developed for the treatment of severe inflammatory diseases and currently investigated for its anti-tumorigenic properties in glioblastoma and multiple myeloma[2][3].

This technical whitepaper deconstructs the chemical properties, synthetic workflows, and pharmacological rationale behind this critical intermediate, providing drug development professionals with a comprehensive guide to its utility in allosteric kinase inhibitor design.

Physicochemical Profile and Structural Rationale

The molecular architecture of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine is deliberately engineered to satisfy multiple synthetic and biological requirements.

  • The Morpholine Ring: Acts as a critical solubilizing moiety. In biological systems, the basic nitrogen allows for salt formation (improving aqueous solubility), while the oxygen atom serves as a hydrogen-bond acceptor, interacting with solvent-exposed regions of the kinase pocket[4][5].

  • The Ethoxy Linker: Provides the necessary steric flexibility, ensuring the morpholine ring can extend out of the hydrophobic binding pocket into the solvent interface without causing steric clashes.

  • The 4-Nitronaphthalene Core: The rigid bicyclic aromatic system is designed to anchor deeply into the hydrophobic pocket of the target kinase. The nitro group ( −NO2​ ) serves as a highly stable synthetic placeholder that is later reduced to a primary amine, providing the exact nucleophilic vector needed to construct the diaryl urea pharmacophore of Doramapimod[5].

Quantitative Physicochemical Data
PropertyValue
Chemical Name 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine
CAS Registry Number 317806-88-5
Molecular Formula C16​H18​N2​O4​
Molecular Weight 302.33 g/mol
Target Purity Standard 95.0% (Validated via HPLC/NMR)
Physical State Solid (Pale yellow to beige powder)
Solubility Profile Soluble in DMF, DMSO ( 50 mg/mL), Dichloromethane[1]

Synthetic Methodology and Validation Protocols

The synthesis of Doramapimod relies on the precise construction and subsequent functionalization of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine. The following step-by-step methodology outlines the optimal laboratory-scale workflow, emphasizing the causality behind reagent selection and self-validating analytical checkpoints.

Step 1: Nucleophilic Aromatic Etherification (Alkylation)

Objective: Couple the morpholine solubilizing group to the naphthol core. Causality: Potassium carbonate ( K2​CO3​ ) is selected as a mild base to deprotonate the naphthol, generating a highly nucleophilic naphthoxide ion without triggering unwanted side reactions (such as ring-opening of the morpholine derivative). DMF is used as a polar aprotic solvent to accelerate the SN​2 displacement.

  • Preparation: Dissolve 1.0 equivalent of 4-nitronaphthalen-1-ol in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

  • Deprotonation: Add 2.0 equivalents of anhydrous K2​CO3​ . Stir at room temperature for 15 minutes to ensure complete formation of the naphthoxide intermediate.

  • Alkylation: Introduce 1.1 equivalents of 4-(2-chloroethyl)morpholine hydrochloride.

  • Reaction: Heat the mixture to 70°C and maintain stirring for 5–8 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The complete consumption of the highly fluorescent starting naphthol and the appearance of a new, more polar UV-active spot dictates reaction completion.

  • Workup: Quench the reaction with ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers extensively with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the target compound (CAS: 317806-88-5).

Step 2: Catalytic Nitro Reduction

Objective: Convert the inert nitro group into a reactive primary amine (CAS: 317806-90-9). Causality: Catalytic hydrogenation is preferred over metal-acid reductions (e.g., Iron/Acetic acid) to prevent potential cleavage of the sensitive ether linkage and to simplify the purification process.

  • Preparation: Dissolve the purified 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine in absolute ethanol.

  • Catalysis: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w) under an argon blanket to prevent ignition.

  • Reduction: Purge the reaction vessel with hydrogen gas and stir vigorously under an H2​ atmosphere (1 atm) at room temperature for 4 hours.

  • Self-Validation Checkpoint: Filter a 1 mL aliquot through a micro-syringe filter and analyze via Fourier Transform Infrared Spectroscopy (FTIR). The reaction is deemed successful upon the complete disappearance of the symmetric/asymmetric NO2​ stretching bands (~1520 cm−1 and ~1340 cm−1 ) and the emergence of primary amine N-H stretching bands (~3300-3400 cm−1 ).

  • Workup: Filter the bulk mixture through a Celite pad to safely remove the Pd/C catalyst. Concentrate the filtrate to obtain 4-(2-morpholinoethoxy)naphthalen-1-amine[6].

Step 3: Urea Coupling (Doramapimod Synthesis)
  • React the resulting naphthylamine with a pre-activated pyrazole carbamate derivative in dichloromethane (DCM).

  • Stir at room temperature for 12 hours, followed by flash column chromatography purification to yield Doramapimod (BIRB 796)[1].

Synthesis Inputs 4-Nitronaphthalen-1-ol + 4-(2-Chloroethyl)morpholine C 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine (CAS: 317806-88-5) Inputs->C Alkylation (K2CO3, DMF, 70°C) D 4-(2-Morpholinoethoxy)naphthalen-1-amine (CAS: 317806-90-9) C->D Catalytic Hydrogenation (H2, Pd/C) E Doramapimod (BIRB 796) (CAS: 285983-48-4) D->E Urea Coupling (DCM, RT)

Chemical synthesis workflow from 4-nitronaphthalen-1-ol to Doramapimod (BIRB 796).

Pharmacological Translation: p38 MAPK Allosteric Inhibition

The ultimate utility of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine is realized in the pharmacological mechanism of its downstream product, Doramapimod.

p38 MAPK is a primary mediator of cellular inflammation and stress responses, regulating the production of pro-inflammatory cytokines such as TNF- α and IL-1 β [3]. In oncology, aberrant p38 signaling drives tumor proliferation, invasion, and resistance to apoptosis in malignancies like glioblastoma[2].

Unlike traditional Type I kinase inhibitors that directly compete with ATP at the active site, Doramapimod is a Type II allosteric inhibitor . It binds to a highly specific allosteric pocket adjacent to the ATP-binding site. The binding of the diaryl urea moiety forces the conserved Asp-Phe-Gly (DFG) activation loop of the kinase into a "DFG-out" conformation[2][5].

In this DFG-out state, the naphthalene ring (derived directly from our intermediate) acts as a hydrophobic wedge, locking the kinase in an inactive conformation and indirectly preventing ATP from binding. This mechanism grants Doramapimod exceptional potency, demonstrating an IC50​ of 18 nM and a Kd​ of 0.1 nM for p38 α [1][7].

Pathway Stimulus Inflammatory Cytokines / ROS MKK MKK3 / MKK6 Stimulus->MKK Activates p38 p38 MAPK (α, β, γ, δ) MKK->p38 Phosphorylates Targets Downstream Targets (MK2, ATF2) p38->Targets Phosphorylates Response Inflammation & Tumorigenesis Targets->Response Induces Inhibitor Doramapimod (BIRB 796) Inhibitor->p38 Allosteric Inhibition (DFG-out conformation)

p38 MAPK signaling pathway and allosteric inhibition mechanism by Doramapimod.

Analytical Characterization Protocols

To ensure the structural integrity of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine prior to downstream coupling, the following analytical suite is mandatory:

  • High-Performance Liquid Chromatography (HPLC): Utilized to verify 95.0% purity. A reverse-phase C18 column with a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) is recommended. The compound exhibits strong UV absorbance due to the nitronaphthalene chromophore.

  • Proton Nuclear Magnetic Resonance ( 1H -NMR, 400 MHz, DMSO- d6​ ): Critical for verifying the regiochemistry of the ether linkage. Look for the distinct multiplet signals of the morpholine ring protons ( δ ~2.5 ppm for CH2​ -N and δ ~3.6 ppm for CH2​ -O) and the triplet of the ethoxy linker ( δ ~4.3 ppm for O- CH2​ ). The aromatic protons of the 4-nitronaphthalene core will appear downfield ( δ 7.0 - 8.5 ppm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a distinct [M+H]+ molecular ion peak at m/z 303.3, confirming the molecular weight of the synthesized intermediate.

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Exploratory

A Research Framework for Elucidating the Mechanism of Action of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

Abstract: The compound 4-(2-((4-nitronaphthalen-1-yl)oxy)ethyl)morpholine represents a novel chemical entity with potential pharmacological activity. To date, no specific mechanism of action has been elucidated in publis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The compound 4-(2-((4-nitronaphthalen-1-yl)oxy)ethyl)morpholine represents a novel chemical entity with potential pharmacological activity. To date, no specific mechanism of action has been elucidated in published literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the compound's biological effects. By leveraging established principles of medicinal chemistry and outlining a robust experimental cascade, this document serves as a roadmap for discovering its primary molecular targets and downstream cellular consequences. The guide emphasizes a hypothesis-driven approach grounded in the known bioactivities of its core chemical motifs: the nitronaphthalene and morpholine rings.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The structure of 4-(2-((4-nitronaphthalen-1-yl)oxy)ethyl)morpholine combines two key pharmacophores: a nitronaphthalene moiety and a morpholine ring. An initial in-silico analysis and review of related compounds suggest potential avenues for its biological activity.

  • The Morpholine Ring: Morpholine is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacokinetic properties and confer a range of biological activities.[1] Derivatives of morpholine have demonstrated efficacy as anticancer, antidepressant, and anti-inflammatory agents.[2][3] Its presence suggests the parent molecule may possess favorable drug-like properties.

  • The Nitronaphthalene System: Aromatic nitro compounds are integral to numerous synthetic drugs and bioactive molecules.[4] Specifically, derivatives of naphthalen-1-yloxy have been synthesized and evaluated for anticancer properties against breast cancer cell lines, where they were found to induce apoptosis and cell cycle arrest.[5] Furthermore, related nitrophenylmorpholine structures have also been explored for their potential as anticancer agents.[6][7]

Initial Hypothesis: Based on the prevalence of anticancer activity in structurally related nitronaphthalene and morpholine derivatives, it is hypothesized that 4-(2-((4-nitronaphthalen-1-yl)oxy)ethyl)morpholine may function as an anti-proliferative agent, potentially through the induction of apoptosis or cell cycle arrest in cancer cells. The following experimental plan is designed to test this hypothesis and uncover the specific molecular mechanism.

Experimental Workflow for Mechanism of Action Discovery

The following sections detail a logical, tiered approach to elucidate the compound's mechanism of action, starting with broad phenotypic screening and progressively narrowing the focus to specific molecular targets and pathways.

Phase 1: Phenotypic Screening and Cytotoxicity Profiling

The first step is to determine if the compound elicits a biological response in a relevant cellular context. Given the structural alerts for anticancer activity, a panel of cancer cell lines is the logical starting point.

Protocol 2.1.1: MTT Assay for General Cytotoxicity

  • Cell Line Selection: Culture a diverse panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous control line like HEK293) in their respective recommended media.

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-(2-((4-nitronaphthalen-1-yl)oxy)ethyl)morpholine (e.g., from 0.01 µM to 100 µM). Treat cells in triplicate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization and Readout: Solubilize the formazan crystals with DMSO or a suitable solubilizing agent. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Interpreting the Data: A low micromolar or nanomolar IC50 in cancer cell lines, with a significantly higher IC50 in the non-cancerous line, would indicate selective cytotoxic activity and warrant further investigation.

Table 1: Hypothetical Cytotoxicity Data

Cell Line Tissue of Origin IC50 (µM) Selectivity Index (HEK293 IC50 / Cancer Cell IC50)
MCF-7 Breast Cancer 5.2 9.6
A549 Lung Cancer 8.1 6.2
HCT116 Colon Cancer 3.5 14.3

| HEK293 | Normal Kidney | 50.1 | 1.0 |

Phase 2: Elucidating the Cellular Consequence of Treatment

Once cytotoxicity is confirmed, the next objective is to understand how the compound kills the cells. The primary mechanisms to investigate are apoptosis and cell cycle arrest.

Protocol 2.2.1: Flow Cytometry for Apoptosis and Cell Cycle Analysis

  • Cell Treatment: Treat the most sensitive cancer cell line (e.g., HCT116 from the table above) with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Sample Preparation (Apoptosis): Harvest and wash the cells. Resuspend in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Sample Preparation (Cell Cycle): Harvest and fix the cells in ice-cold 70% ethanol. Wash and treat with RNase A, then stain with PI.

  • Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer. For apoptosis, quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells. For cell cycle, quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Visualization & Interpretation:

G cluster_workflow Workflow: Apoptosis & Cell Cycle Analysis start Treat Cells with Compound harvest Harvest & Prepare Cells start->harvest stain_apoptosis Stain (Annexin V/PI) harvest->stain_apoptosis stain_cycle Stain (PI for DNA) harvest->stain_cycle flow_apoptosis Flow Cytometry (Apoptosis) stain_apoptosis->flow_apoptosis flow_cycle Flow Cytometry (Cell Cycle) stain_cycle->flow_cycle analyze Quantify Cell Populations flow_apoptosis->analyze flow_cycle->analyze

Caption: Experimental workflow for assessing apoptosis and cell cycle distribution.

An increase in the Annexin V-positive population would confirm apoptosis induction. A significant accumulation of cells in a specific phase (e.g., G2/M) would indicate cell cycle arrest. These findings provide critical direction for investigating upstream signaling pathways. For instance, G2/M arrest could suggest an interaction with microtubule dynamics or DNA damage response pathways.

Phase 3: Identifying the Molecular Target and Pathway

This phase uses the cellular data to home in on specific molecular interactions.

Hypothesis Refinement: If apoptosis is confirmed, a plausible mechanism involves the modulation of key signaling proteins. Given the structural motifs, potential targets could include protein kinases, DNA-modifying enzymes, or proteins involved in oxidative stress.

Protocol 2.3.1: Western Blot for Key Apoptotic and Cell Cycle Markers

  • Protein Extraction: Treat cells as in 2.2.1, harvest, and lyse to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate protein lysates by gel electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against key proteins.

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.

    • Cell Cycle (if G2/M arrest observed): p-CDK1, Cyclin B1, p-Histone H3.

    • DNA Damage (if suspected): γH2AX.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize protein bands.

Signaling Pathway Visualization:

G compound 4-(...)-morpholine target Putative Target (e.g., Kinase, DNA) compound->target dna_damage γH2AX ↑ target->dna_damage apoptosis_path Bax ↑ / Bcl-2 ↓ target->apoptosis_path g2m_arrest Cyclin B1 ↑ p-CDK1 ↓ dna_damage->g2m_arrest cell_death Apoptosis g2m_arrest->cell_death caspase Cleaved Caspase-3 ↑ apoptosis_path->caspase caspase->cell_death

Caption: Potential signaling pathways initiated by the target compound.

Advanced Target Identification: Should the above experiments yield a clear pathway, more advanced techniques can be employed for direct target identification:

  • Kinase Profiling: If a signaling pathway is implicated, screen the compound against a broad panel of recombinant human kinases (e.g., via services like Reaction Biology or Carna Biosciences).

  • Thermal Shift Assay (DSF): This biophysical technique can identify direct binding between the compound and a purified protein target by measuring changes in protein melting temperature.

  • Affinity Chromatography: Immobilize the compound on a resin and perform a pull-down experiment with cell lysate, followed by mass spectrometry to identify binding partners.

Conclusion and Future Directions

This guide presents a systematic, multi-phased research plan to determine the mechanism of action for the novel compound 4-(2-((4-nitronaphthalen-1-yl)oxy)ethyl)morpholine. By starting with broad phenotypic assays and iteratively refining the investigation based on experimental results, researchers can efficiently move from a general observation of cytotoxicity to the identification of a specific molecular target and its associated signaling pathway. The integrity of this process relies on unbiased data interpretation at each step, ensuring that the elucidated mechanism is robust and scientifically validated. Subsequent in-vivo studies in animal models would be the necessary next step to confirm the therapeutic potential of this compound.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.).
  • Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. (2025). RSC Advances.
  • 4-(4-Nitrophenyl)morpholine. (2012). Acta Crystallographica Section E: Structure Reports Online.
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). Molecules.
  • A review on pharmacological profile of Morpholine derivatives. (2023).

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Foundational

Predictive In Vitro Toxicity Profiling of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine: A Technical Guide

Target Audience: Toxicologists, Preclinical Researchers, and Medicinal Chemists Document Type: Technical Whitepaper & Protocol Guide Executive Summary The compound 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Researchers, and Medicinal Chemists Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine (CAS: 317806-88-5) is a highly functionalized organic building block, most notably utilized as a critical intermediate in the synthesis of potent p38 mitogen-activated protein kinase (MAPK) inhibitors, such as Doramapimod (BIRB 796). While highly valuable in drug discovery, its chemical architecture presents a triad of classic structural toxicity alerts: a nitroaromatic group , a naphthyl ether , and a morpholine ring [1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic safety data sheets. This guide provides a self-validating, mechanistic framework for profiling the in vitro toxicity of this specific compound. By understanding the causality behind each structural liability, researchers can deploy targeted assays to accurately predict and mitigate downstream preclinical failures.

Structural Alert Analysis & Mechanistic Causality

To design an effective toxicity screening cascade, we must first deconstruct the molecule into its toxicophoric components. Each moiety dictates a specific pathway of cellular injury, necessitating a bespoke experimental approach.

  • The Nitroaromatic Moiety (Mutagenicity Risk): Nitroaromatics are notorious for inducing genotoxicity. The causality lies in bacterial or hepatic nitroreduction. Enzymes reduce the nitro group (–NO₂) to a highly reactive hydroxylamine (–NHOH), which can form covalent adducts with DNA, leading to base-pair substitutions or frameshift mutations[2][3].

  • The Naphthyl Ether Core (Reactive Metabolite Risk): Aromatic ring systems, particularly naphthalenes, are highly susceptible to Cytochrome P450 (CYP450)-mediated epoxidation. These transient electrophilic epoxides rapidly deplete cellular glutathione (GSH) and covalently bind to hepatic proteins, initiating idiosyncratic drug-induced liver injury (DILI)[4].

  • The Morpholine Ring (Phospholipidosis Risk): Morpholine is a basic secondary amine. Compounds containing a hydrophobic core and a basic amine are classified as Cationic Amphiphilic Drugs (CADs). At physiological pH, they cross cell membranes but become protonated and trapped within the acidic environment of lysosomes (pH ~4.5). Here, they bind to phospholipids, inhibiting phospholipase degradation and causing Drug-Induced Phospholipidosis (DIPL)[5][6].

G Parent 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine Nitro Nitroreduction (Bacterial/Hepatic) Parent->Nitro CYP CYP450 Oxidation (Epoxidation) Parent->CYP Lysosome Lysosomal Trapping (Morpholine pKa) Parent->Lysosome Hydroxylamine Reactive Hydroxylamine Nitro->Hydroxylamine Epoxide Naphthyl Epoxide CYP->Epoxide PLD Phospholipidosis (PLD) Lysosome->PLD DNA DNA Adducts (Mutagenicity) Hydroxylamine->DNA GSH GSH Conjugates (Hepatotoxicity) Epoxide->GSH

Caption: Mechanistic pathways of toxicity driven by the specific structural motifs of the compound.

Step-by-Step In Vitro Methodologies

The following protocols are engineered as self-validating systems to interrogate the specific liabilities identified above.

Methodology 1: Modified Bacterial Reverse Mutation (Ames) Test

Objective: Detect nitroreduction-driven mutagenicity. Causality for Protocol Choice: Standard OECD 471 Ames strains (e.g., TA98, TA100) often lack sufficient nitroreductase activity to activate nitroaromatics in vitro, leading to false negatives[7][8]. Therefore, we mandate the use of nitroreductase-overexpressing strains (e.g., Salmonella typhimurium YG1021 or TA98NR) alongside standard strains[9].

Step-by-Step Protocol:

  • Preparation: Dissolve 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine in DMSO to create a 50 mg/mL stock. Prepare serial dilutions (e.g., 5, 15, 50, 150, 500, 1500, 5000 µ g/plate ).

  • Strain Selection: Culture S. typhimurium strains TA98, TA100, TA1535, TA1537, and the nitroreductase-overexpressing strain YG1021 overnight in nutrient broth.

  • Metabolic Activation: Prepare an S9 mix using Aroclor 1254-induced rat liver homogenate supplemented with NADP+ and glucose-6-phosphate[3][8].

  • Plate Incorporation: To 2 mL of molten top agar (containing trace histidine/biotin), add 100 µL of bacterial suspension, 50 µL of the test compound dilution, and 500 µL of S9 mix (or buffer for -S9 conditions).

  • Incubation & Scoring: Pour onto minimal glucose agar plates, incubate at 37°C for 48-72 hours, and count revertant colonies using an automated colony counter. A ≥2-fold increase over the vehicle control indicates mutagenicity.

Methodology 2: Reactive Metabolite Trapping via Isotope-Labeled GSH

Objective: Quantify the formation of reactive naphthyl epoxides. Causality for Protocol Choice: Biological matrices contain thousands of endogenous nucleophiles that can mimic drug-adducts in mass spectrometry. By using a 1:1 mixture of unlabeled Glutathione (GSH) and stable isotope-labeled Glutathione ( 13 C₂, 15 N-GSH), true reactive metabolites will present as a distinct doublet peak separated by exactly 3 Daltons, eliminating false positives[4][10].

Step-by-Step Protocol:

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine human liver microsomes (HLM, 1 mg/mL protein), 10 µM of the test compound, and a 1:1 ratio of GSH to 13 C₂, 15 N-GSH (5 mM total) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the CYP450 reaction by adding 1 mM NADPH.

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an Ultra-High-Pressure Liquid Chromatography (UHPLC) system coupled to a Triple Quadrupole Mass Spectrometer[4].

  • Data Acquisition: Utilize a Neutral Loss (NL) scan of 129 Da (characteristic of GSH cleavage) combined with a Precursor Ion (PI) scan to identify the unique 3 Da doublet signature[10][11].

Methodology 3: High-Content Fluorescent Phospholipidosis Assay

Objective: Assess the CAD-driven lysosomal accumulation caused by the morpholine ring. Causality for Protocol Choice: Traditional electron microscopy for lamellar bodies is too low-throughput for early screening[12]. Instead, we utilize HepG2 cells co-incubated with a fluorescently labeled phospholipid analog (e.g., LipidTOX). If the morpholine compound induces PLD, it will block phospholipase activity, causing the fluorescent lipid to hyper-accumulate in lysosomes, which can be quantified via high-content imaging[5][13].

Step-by-Step Protocol:

  • Cell Seeding: Seed assay-ready cryopreserved HepG2 cells into a 96-well clear-bottom microplate at 1.5 × 10⁴ cells/well and allow to adhere overnight[14].

  • Treatment: Replace media with fresh media containing the test compound (at 1, 10, and 50 µM) and the fluorescent phospholipid reagent (e.g., HCS LipidTOX™ Red Phospholipidosis detection reagent)[5][13].

  • Incubation: Incubate for 48 to 72 hours at 37°C in 5% CO₂.

  • Nuclear Staining: Wash cells with PBS, fix with 4% paraformaldehyde, and stain nuclei with Hoechst 33342.

  • High-Content Imaging: Image the plate using a confocal automated microscope. Quantify the integrated fluorescent intensity of the lipid dye per cell (normalized to the nuclear count).

Quantitative Data Interpretation Matrix

To synthesize the data generated from the workflows above, use the following standardized thresholds to classify the toxicity profile of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine.

Assay CategoryMetric / ReadoutBenchmark ControlToxicity Threshold (Positive Alert)
Mutagenicity (Ames) Fold-increase in revertant colonies vs. Vehicle4-Nitroquinoline 1-oxide (Positive)≥ 2.0-fold increase in revertants (specifically in YG1021 or TA98)[2].
Reactive Metabolites LC-MS/MS Peak Area Ratio (Adduct/IS)Acetaminophen (Positive for GSH trapping)Detection of the 3 Da doublet peak with a Neutral Loss of 129 Da[10].
Phospholipidosis Relative Fluorescent Intensity (RFI)Amiodarone (Positive CAD control)> 1.5-fold increase in intracellular fluorescent lipid accumulation vs. Vehicle[5][13].
Cytotoxicity Cell Viability (ATP or Hoechst count)Chlorpromazine (Positive)IC₅₀ < 10 µM in HepG2 cells.

High-Throughput Screening Workflow

G Start Compound Preparation (DMSO Stock) Ames OECD 471 Ames Test (Nitroreductase Strains) Start->Ames GSH GSH Trapping Assay (Isotope-Labeled LC-MS/MS) Start->GSH PLD Phospholipidosis Assay (HepG2 + LipidTOX) Start->PLD Data1 Revertant Colony Count Ames->Data1 Data2 GSH-Adduct Quantification GSH->Data2 Data3 Fluorescent Fold Increase PLD->Data3 Decision Toxicity Profile Synthesis & Lead Optimization Data1->Decision Data2->Decision Data3->Decision

Caption: Parallel in vitro toxicity screening workflow for preclinical risk assessment.

References

  • GenEvolutioN. AMES test: history, principle, and its role in modern genotoxicity screening. Retrieved from[Link]

  • Nioi, P., et al. (2007). In vitro detection of drug-induced phospholipidosis using gene expression and fluorescent phospholipid based methodologies. Toxicological Sciences, 99(1), 162-173. Retrieved from[Link]

  • Wen, B., et al. (2015). Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry. Analytical Chemistry, 87(7), 3819–3825. Retrieved from[Link]

  • WESHIN Inspection Tech. OECD 471 Bacterial Reverse Mutation Test. Retrieved from[Link]

Sources

Exploratory

Receptor Binding Affinity and Pharmacophore Mapping of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine in p38α MAPK Allosteric Inhibition

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Executive Summary In the landscape of kinase inhibitor development, understanding the pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

In the landscape of kinase inhibitor development, understanding the precise role of synthetic intermediates is as critical as analyzing the final active pharmaceutical ingredient (API). This whitepaper investigates the receptor binding affinity and structural utility of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine (CAS: 317806-88-5) .

While this specific nitro-aromatic compound is frequently queried in pharmacological databases, it is imperative to establish its true identity: it is not a standalone therapeutic ligand. Rather, it is the critical synthetic precursor to Doramapimod (BIRB 796) , a highly potent, Type II allosteric inhibitor of p38 mitogen-activated protein kinase (MAPK) 1[1]. This guide delineates the causality behind its lack of intrinsic binding affinity, the structural mechanics of the p38α MAPK DFG-out conformation, and the self-validating experimental workflows required to evaluate these interactions.

Structural Causality: Why the Nitro Intermediate Lacks Affinity

To understand receptor binding, we must analyze the thermodynamic and steric requirements of the target. p38α MAPK regulates the production of proinflammatory cytokines (e.g., TNF-α, IL-1). Inhibiting this kinase via the allosteric pocket requires a massive conformational shift in the highly conserved Asp-Phe-Gly (DFG) motif, forcing the phenylalanine residue out of its hydrophobic pocket (the "DFG-out" state) 2[2].

The Pharmacophore Gap

The title compound, 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine, possesses two of the necessary domains for BIRB 796's efficacy:

  • The Naphthalene Ring: Designed to occupy the deep lipophilic pocket exposed only during the DFG-out shift.

  • The Morpholinoethoxy Tail: A solvent-exposed moiety that enhances aqueous solubility and forms a stabilizing hydrogen bond with the backbone nitrogen of Met109 3[3].

However, the compound terminates in a nitro group ( −NO2​ ). In the final drug (BIRB 796), this position is occupied by a diaryl urea linkage connected to a pyrazole ring. The urea NH groups are strictly required to form bidentate hydrogen bonds with the side chain of Glu71 and the backbone of Asp168 3[3]. Because the nitro intermediate lacks these critical hydrogen bond donors and the pyrazole anchor, it cannot stabilize the DFG-out conformation. Consequently, its intrinsic receptor binding affinity ( Kd​ ) is negligible ( >10,000 nM ).

G A p38α MAPK (DFG-in Conformation) B Conformational Shift (Slow Binding Kinetics) A->B ATP Depletion C p38α MAPK (DFG-out Conformation) B->C Allosteric Pocket Opens D Urea Linkage (H-bonds: Glu71, Asp168) C->D BIRB 796 Binding E Naphthalene-Morpholine (Hydrophobic & Met109) C->E F Pyrazole Ring (ATP Pocket Anchor) C->F G Picomolar Inhibition (Kd = 0.1 nM) D->G E->G F->G

Mechanism of p38α MAPK DFG-out stabilization by the BIRB 796 pharmacophore.

Experimental Methodologies (Self-Validating Systems)

To rigorously prove that the nitro intermediate lacks affinity while the final urea-containing molecule possesses it, we must employ a self-validating experimental framework. This involves chemical activation followed by kinetic binding analysis.

Protocol 3.1: Pharmacophore Activation (Synthesis of BIRB 796)

Causality: We must convert the inactive nitro group into the active urea hydrogen-bond donor system to restore target affinity.

  • Reduction: Dissolve 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine in ethanol/ethyl acetate. Add 10% Pd/C and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite to yield the active amine: 4-(2-morpholinoethoxy)naphthalen-1-amine.

  • Urea Formation: React the resulting amine with 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl isocyanate in anhydrous dichloromethane (DCM) at room temperature for 4 hours.

  • Purification: Purify via flash chromatography to isolate Doramapimod (BIRB 796).

Protocol 3.2: Surface Plasmon Resonance (SPR) Kinetic Binding Assay

Causality: Type II inhibitors exhibit exceptionally slow kon​ and koff​ rates due to the required DFG-in to DFG-out conformational shift. Standard endpoint assays (like ELISA) fail to capture these kinetics. SPR provides real-time, label-free kinetic data. Self-Validation: The system uses a reference flow cell (blank) to subtract bulk refractive index changes and a positive control (BIRB 796) to validate that the immobilized protein is actively folded.

  • Surface Preparation: Immobilize recombinant human p38α MAPK onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of ~2000 Response Units (RU). Block excess reactive groups with 1M ethanolamine.

  • System Validation (Positive Control): Inject BIRB 796 at concentrations ranging from 0.05 nM to 10 nM. A successful run will yield a Kd​ of ~0.1 nM, confirming the kinase is in a functional state capable of the DFG-out shift 4[4].

  • Analyte Injection: Inject the nitro intermediate (4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine) at high concentrations (up to 10 µM) over the active and reference flow cells.

  • Kinetic Analysis: Record the association phase for 300 seconds and the dissociation phase for 1200 seconds.

  • Data Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The nitro intermediate will show a flat baseline (no binding), validating the hypothesis that the urea linkage is mandatory for affinity.

SPR_Workflow N1 1. Surface Preparation Immobilize p38α MAPK via Amine Coupling N2 2. System Validation Inject BIRB 796 (Positive Control Kd ~0.1nM) N1->N2 N3 3. Analyte Injection Inject Nitro Intermediate (Up to 10 µM) N2->N3 N4 4. Kinetic Analysis Measure Association (kon) & Dissociation (koff) N3->N4 N5 5. Data Validation Global Fit to 1:1 Langmuir Model N4->N5

Self-validating Surface Plasmon Resonance (SPR) workflow for binding affinity.

Quantitative Binding Data

The following table summarizes the structure-activity relationship (SAR) evolution from the inactive synthetic precursor to the highly potent clinical candidate. The data highlights the absolute necessity of the urea and pyrazole groups for target engagement 5[5].

Compound IdentityPharmacological Rolep38α MAPK Affinity ( Kd​ )Cellular IC50 (TNF-α)
4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine Synthetic Precursor> 10,000 nM (Negligible)N/A
4-(2-morpholinoethoxy)naphthalen-1-amine Reduced Intermediate> 10,000 nM (Negligible)N/A
Doramapimod (BIRB 796) Final Type II Inhibitor0.1 nM~18 - 22 nM

Conclusion

The compound 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine is a masterclass in fragment-based chemical design, serving as the hydrophobic and solvent-exposed anchor for the p38α MAPK inhibitor BIRB 796. However, as demonstrated through structural causality and kinetic binding principles, the molecule in its isolated, nitro-aromatic form exhibits no meaningful receptor binding affinity. It is only through the synthetic installation of a diaryl urea linkage—capable of exploiting the Glu71 and Asp168 hydrogen bond network—that the picomolar affinity characteristic of the DFG-out allosteric inhibitors is achieved.

Sources

Foundational

An In-depth Technical Guide to the Early-Stage Discovery of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine Derivatives as Potential Anticancer Agents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the early-stage discovery of a novel class of compounds: 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the early-stage discovery of a novel class of compounds: 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine and its derivatives. This document outlines a strategic, field-proven approach, from initial synthesis to preliminary biological evaluation and in silico profiling, grounded in scientific integrity and practical expertise.

Introduction: The Rationale for a Privileged Scaffold Combination

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. The strategic combination of known pharmacophores into a single molecular entity is a well-established approach to generating new chemical entities with potentially enhanced or novel biological activities. This guide focuses on the convergence of two such "privileged structures": the morpholine ring and the nitronaphthalene core.

The morpholine heterocycle is a ubiquitous feature in a multitude of approved drugs and clinical candidates, prized for its ability to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] Crucially, the morpholine moiety is a key component in numerous inhibitors of the PI3K/Akt/mTOR signaling pathway, a cascade frequently deregulated in various human cancers.[3][4][5] The oxygen atom of the morpholine ring often forms a critical hydrogen bond within the kinase hinge region, contributing to potent and selective inhibition.[4]

The naphthalene scaffold, a bicyclic aromatic system, offers a rigid and lipophilic framework for molecular design and has been incorporated into a range of therapeutic agents.[5] The introduction of a nitro group onto the naphthalene ring system creates a potent electron-withdrawing feature that can significantly influence the molecule's electronic properties and biological activity. Nitronaphthalene derivatives have been investigated for their cytotoxic potential, although their precise mechanisms of action are still under exploration.[6][7]

The novel chemical entity, 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine, is therefore hypothesized to leverage the synergistic potential of these two pharmacophores. The morpholine moiety is anticipated to confer favorable ADME properties and direct the molecule towards kinase targets, while the nitronaphthalene core provides a platform for cytotoxic activity. The ether linkage provides a flexible yet stable connection between these two key fragments.

Part 1: Synthesis and Characterization

The synthesis of the core scaffold and its derivatives is a critical first step. A robust and scalable synthetic route is essential for producing the quantities of material required for comprehensive biological evaluation.

Proposed Synthetic Route: The Williamson Ether Synthesis

The most direct and logical approach to synthesizing 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine is the Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide.[8][9] In this context, 4-nitronaphthalen-1-ol will be deprotonated to form the corresponding naphthoxide, which will then act as a nucleophile, attacking an electrophilic derivative of 2-morpholinoethanol.

Reaction Scheme:

Detailed Experimental Protocol: Synthesis of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

Materials:

  • 4-Nitronaphthalen-1-ol

  • 2-Chloroethyl)morpholine hydrochloride

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation of 4-Nitronaphthalen-1-ol: To a solution of 4-nitronaphthalen-1-ol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the naphthoxide.

  • Nucleophilic Substitution: Add 2-chloroethyl)morpholine hydrochloride (1.2 eq) to the reaction mixture. Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Derivatives

To explore the structure-activity relationship (SAR), a library of derivatives can be synthesized. Modifications can be made to both the nitronaphthalene and morpholine moieties.

  • Nitronaphthalene Ring Modifications: Introduction of additional substituents (e.g., halogens, alkyl groups, methoxy groups) on the naphthalene ring can modulate the electronic properties and lipophilicity of the molecule.

  • Morpholine Ring Modifications: While the core morpholine is hypothesized to be important for kinase binding, subtle modifications, such as the introduction of substituents on the morpholine ring, could be explored to fine-tune binding affinity and selectivity.

  • Linker Modifications: The length and nature of the ethyl ether linker can be varied to optimize the spatial orientation of the two key pharmacophores.

Part 2: In Vitro Biological Evaluation: A Hierarchical Screening Approach

A tiered screening cascade is the most efficient method for evaluating the anticancer potential of the newly synthesized compounds. This approach begins with broad cytotoxicity screening and progresses to more focused mechanistic studies for the most promising candidates.

Primary Screening: The NCI-60 Human Tumor Cell Line Screen

A foundational step in anticancer drug discovery is to assess the broad-spectrum antiproliferative activity of the synthesized compounds. The National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a well-established and powerful tool for this purpose.[10][11][12] The compounds are initially tested at a single high concentration (e.g., 10 µM) against the 60 cell lines, which represent nine different types of cancer (leukemia, melanoma, lung, colon, kidney, ovarian, breast, prostate, and central nervous system).[11][12] Compounds that show significant growth inhibition proceed to five-dose testing to determine the GI₅₀ (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (lethal concentration 50%).[10]

The NCI-60 data provides a "fingerprint" of the compound's activity, which can be compared to a database of over 100,000 known anticancer agents using the COMPARE algorithm.[12] This can provide early insights into the potential mechanism of action.

NCI_60_Workflow cluster_synthesis Compound Synthesis cluster_screening NCI-60 Screening cluster_output Output Compound Synthesized Derivatives SingleDose Single High-Dose Screen (10 µM) Compound->SingleDose FiveDose Five-Dose Screen SingleDose->FiveDose If active DataAnalysis Data Analysis (GI50, TGI, LC50) FiveDose->DataAnalysis Compare COMPARE Analysis DataAnalysis->Compare HitSelection Hit Compound Selection DataAnalysis->HitSelection MoA_Hypothesis Mechanism of Action Hypothesis Compare->MoA_Hypothesis

Caption: Workflow for NCI-60 primary anticancer screening.

Secondary Screening: In-depth Cytotoxicity and Mechanistic Assays

Compounds that demonstrate promising activity in the NCI-60 screen should be subjected to more detailed in vitro evaluation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14] This assay is used to determine the IC₅₀ (concentration that inhibits 50% of cell growth) of the lead compounds against a panel of selected cancer cell lines, including those that were most sensitive in the NCI-60 screen.

Table 1: Hypothetical MTT Assay Data

CompoundCell LineIC₅₀ (µM)
Lead Compound 1 MCF-7 (Breast)5.2
A549 (Lung)8.1
HCT116 (Colon)6.5
Doxorubicin MCF-7 (Breast)0.8
A549 (Lung)1.2
HCT116 (Colon)0.9

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a positive control (e.g., doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values from the dose-response curves.

To investigate whether the compounds induce cell cycle arrest, flow cytometry with propidium iodide (PI) staining is a standard and effective method.[15][16] PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Cell_Cycle_Analysis cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis Cells Cancer Cells Treatment Treat with Compound Cells->Treatment Fixation Ethanol Fixation Treatment->Fixation PI_Staining Propidium Iodide Staining Fixation->PI_Staining FlowCytometry Flow Cytometry PI_Staining->FlowCytometry Data Cell Cycle Profile FlowCytometry->Data

Caption: Workflow for cell cycle analysis using propidium iodide.

Part 3: In Silico ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to identify potential liabilities that could lead to late-stage drug development failure.[17][18] In silico predictive models provide a rapid and cost-effective means of evaluating the drug-likeness of the synthesized compounds.[17][19]

Key ADME-Tox Parameters to Evaluate

A variety of computational tools (e.g., SwissADME, pkCSM) can be used to predict the following key parameters:

  • Lipophilicity (LogP): An indicator of a compound's solubility and permeability.

  • Aqueous Solubility (LogS): Crucial for absorption and formulation.

  • Gastrointestinal (GI) Absorption: Predicts the extent of absorption after oral administration.

  • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeted drugs, but also an indicator of potential off-target effects.

  • Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

  • Hepatotoxicity: Assesses the risk of liver damage.

  • hERG Inhibition: Predicts the risk of cardiotoxicity.

  • Druglikeness Rules: Evaluation against Lipinski's Rule of Five and other filters to assess the compound's suitability as an oral drug.

Table 2: Hypothetical In Silico ADME-Tox Profile

ParameterLead Compound 1Guideline
LogP 3.2< 5
LogS -4.5> -6
GI Absorption HighHigh
BBB Permeant NoDesirable for non-CNS targets
CYP2D6 Inhibitor NoNo
Hepatotoxicity LowLow
hERG I Inhibitor NoNo
Lipinski Violations 0≤ 1

Part 4: Hypothetical Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Based on the prevalence of the morpholine moiety in known PI3K/mTOR inhibitors, it is hypothesized that the 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine derivatives exert their anticancer effects through the inhibition of this critical signaling pathway.[2][3][20]

PI3K_Pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects cluster_inhibitor Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Inhibitor Morpholine Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Further experimental validation of this hypothesis would involve:

  • Kinase Inhibition Assays: Directly measuring the inhibitory activity of the lead compounds against PI3K and mTOR kinases.

  • Western Blot Analysis: Assessing the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein, in compound-treated cancer cells.

Conclusion

The early-stage discovery of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine derivatives represents a promising avenue for the development of novel anticancer agents. The strategic combination of the morpholine and nitronaphthalene pharmacophores provides a strong rationale for their potential to exhibit potent and selective anticancer activity, possibly through the inhibition of the PI3K/Akt/mTOR signaling pathway. The hierarchical screening approach outlined in this guide, from broad cytotoxicity profiling to focused mechanistic studies and in silico ADME-Tox assessment, provides a robust framework for identifying and advancing lead candidates. The successful execution of these studies will provide a solid foundation for further preclinical development, including in vivo efficacy studies and detailed toxicological evaluation.

References

  • Akhtar, M. J., et al. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Institutes of Health. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • National Institutes of Health. Assaying cell cycle status using flow cytometry. [Link]

  • National Institutes of Health. Cell Viability Assays - Assay Guidance Manual. [Link]

  • University of California, Davis. DNA Cell Cycle Analysis with PI. [Link]

  • ACS Publications. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. [Link]

  • National Institutes of Health. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]

  • MDPI. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]

  • National Institutes of Health. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]

  • ScienceDirect. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]

  • University of Wisconsin-La Crosse. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • National Cancer Institute. NCI-60 Screening Methodology. [Link]

  • National Cancer Institute. Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Wikipedia. NCI-60. [Link]

  • ResearchGate. Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. [Link]

  • National Institutes of Health. HTS384 NCI-60 Drug Activity Z Scores. [Link]

  • ResearchGate. In silico ADME-Tox prediction: The more, the merrier. [Link]

  • MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

  • National Institutes of Health. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. [Link]

  • PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

  • ResearchGate. Anti-Cancer Activity Evaluation of Naphthalenonic and Chromanonic Spiroisoxazoline Derivatives as Selective COX-2 Inhibitors on HT29 Cell Lines. [Link]

  • MDPI. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [Link]

  • National Institutes of Health. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. [Link]

  • MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

  • National Institutes of Health. N-Hydroxyethyl-4-aza-didehydropodophyllotoxin derivatives as potential antitumor agents. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Macroheterocycles. Synthesis of 4-Nitro- and 4-Aminophenylazacrown Ethers. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Safety, and Synthetic Utility of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

As a Senior Application Scientist in medicinal chemistry and process development, I have structured this technical whitepaper to provide a comprehensive, mechanistic, and practical overview of 4-(2-((4-Nitronaphthalen-1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and process development, I have structured this technical whitepaper to provide a comprehensive, mechanistic, and practical overview of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine . Rather than a superficial summary, this guide deconstructs the compound’s physicochemical profile, safety parameters, and its critical utility as an advanced intermediate in the synthesis of highly potent kinase inhibitors.

Executive Summary & Structural Rationale

4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine (CAS: 317806-88-5) is a highly specialized organic building block primarily utilized in the pharmaceutical development of anti-inflammatory agents. It serves as the direct precursor to 4-(2-morpholinoethoxy)naphthalen-1-amine (CAS: 317806-90-9), which is the core structural moiety of Doramapimod (BIRB 796) —a picomolar, allosteric inhibitor of human p38 MAP kinase [1].

From a drug design perspective, this molecule is engineered with three distinct functional domains:

  • The Naphthalene Core: Provides the necessary lipophilicity and π−π stacking capabilities required to anchor the final Active Pharmaceutical Ingredient (API) deeply into the hydrophobic allosteric pocket of the p38 kinase.

  • The Morpholine Ring: A classic medicinal chemistry appendage. The morpholine nitrogen acts as a weak base, modulating the overall pKa​ of the molecule to enhance aqueous solubility and oral bioavailability, while the oxygen atom reduces the basicity compared to piperidine, preventing unwanted off-target toxicity [2].

  • The Nitro Group: Acts as a stable, "masked" amine. It prevents premature nucleophilic side reactions during the initial etherification steps and is easily reduced to an aniline derivative for subsequent urea coupling.

Physicochemical Data Summary

Table 1: Quantitative physicochemical properties and structural causality [3].

PropertyValueStructural Causality / Impact
CAS Registry Number 317806-88-5Unique identifier for regulatory and procurement tracking.
Molecular Formula C16​H18​N2​O4​ Defines the precise atomic composition.
Molecular Weight 302.33 g/mol Optimal mass for an advanced intermediate, allowing the final API to remain under the Lipinski limit of 500 Da.
Appearance Yellow to pale brown solidThe intense color is a direct result of the extended chromophore formed by the nitro group conjugated to the naphthalene ring.
Solubility Soluble in THF, DCM, DMSOThe highly lipophilic naphthalene core dictates solubility, necessitating organic or co-solvent systems for reactions.

Safety Data & Hazard Mitigation (GHS Profiling)

Handling nitro-aromatic and morpholine derivatives requires strict adherence to safety protocols. The structural features that make this compound biologically useful also impart specific toxicological risks. The lipophilic naphthalene core facilitates rapid dermal absorption, while the morpholine moiety is a known severe eye irritant.

Table 2: GHS Safety Classification and Laboratory Mitigation Strategies.

Hazard ClassGHS CategoryHazard Statement (Code)Mitigation Strategy & Causality
Acute Toxicity Category 4Harmful if swallowed, in contact with skin, or inhaled (H302, H312, H332)Causality: Lipophilicity drives rapid systemic absorption. Mitigation: Handle exclusively in a Class II fume hood with nitrile gloves.
Skin Irritation Category 2Causes skin irritation (H315)Mitigation: Avoid direct dermal contact; wash immediately with PEG-400 or soap if exposed.
Eye Damage Category 1Causes serious eye damage (H318)Causality: The basic morpholine nitrogen rapidly denatures corneal proteins. Mitigation: Mandatory use of splash-proof safety goggles.
Target Organ Toxicity Category 3May cause drowsiness or dizziness (H336)Mitigation: Ensure adequate laboratory ventilation to prevent inhalation of aerosolized dust.
Aquatic Toxicity Acute 1Very toxic to aquatic life (H400)Mitigation: Dispose of via dedicated halogenated/organic waste streams; never discharge into municipal water.

Experimental Workflow: Synthesis of the Doramapimod Precursor

The primary synthetic utility of CAS 317806-88-5 is its reduction to the corresponding amine. As a Senior Application Scientist, I emphasize that successful execution of this step relies heavily on solvent selection and catalyst control to prevent the cleavage of the sensitive ether linkage.

Protocol: Catalytic Hydrogenation to 4-(2-Morpholinoethoxy)naphthalen-1-amine

Objective: Quantitative reduction of the nitro moiety to yield the amine intermediate (CAS: 317806-90-9) [2].

Step 1: Solvent Preparation & Dissolution

  • Action: Dissolve 11.18 g (36.9 mmol) of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine in a co-solvent system of Methanol (90 mL) and Tetrahydrofuran (THF) (30 mL).

  • Causality: The bulky nitronaphthalene core is highly lipophilic and poorly soluble in pure alcohols. THF ensures complete dissolution of the starting material, while Methanol provides the necessary protic environment to stabilize the polar intermediates generated during nitro reduction.

Step 2: Catalyst Addition & Inerting

  • Action: Add 0.500 g of 5% Palladium on activated carbon (Pd/C). Purge the reaction vessel three times with Nitrogen gas ( N2​ ), followed by three purges with Hydrogen gas ( H2​ ).

  • Causality: Dry Pd/C is highly pyrophoric. Purging with N2​ displaces ambient oxygen, preventing explosive combustion when H2​ is introduced. A 5% Pd/C loading is specifically selected over 10% to prevent over-reduction or hydrogenolysis of the morpholino-ether linkage.

Step 3: Reaction Execution & Self-Validation

  • Action: Stir the mixture vigorously at room temperature under a continuous H2​ atmosphere (1 atm) for 23 hours.

  • Self-Validating System: The starting nitro compound exhibits a distinct yellow hue in solution. As the reduction proceeds, the solution will visually transition to a pale or colorless state. Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1); the disappearance of the high- Rf​ yellow spot and the appearance of a lower- Rf​ , intensely UV-active spot (the amine) definitively confirms reaction completion.

Step 4: Workup & Isolation

  • Action: Filter the reaction mixture through a tightly packed pad of Celite. Wash the filter cake with excess Methanol and evaporate the filtrate under reduced pressure.

  • Causality: Celite prevents the finely divided, sub-micron palladium particles from passing through standard filter paper. Failure to do so would result in heavy metal contamination of the API, failing downstream regulatory (ICH Q3D) limits.

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression from the nitro-aromatic building block through to the final pharmacological engagement of Doramapimod with its biological target.

G A Nitro Intermediate CAS: 317806-88-5 B Catalytic Hydrogenation A->B H2, Pd/C C Amine Intermediate CAS: 317806-90-9 B->C Yield >90% D Urea Coupling C->D Pyrazolyl Carbamate E Doramapimod (BIRB 796) D->E Assembly F p38 MAPK Inhibition E->F Allosteric Binding

Figure 1: Synthetic pipeline of Doramapimod from the nitro intermediate to p38 MAPK engagement.

References

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol for 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, step-by-step protocol for the synthesis of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine, a molecule of int...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine, a molecule of interest in medicinal chemistry and materials science. The synthetic strategy is centered around the robust and versatile Williamson ether synthesis. This guide offers insights into the reaction mechanism, explains the rationale behind procedural steps, and provides comprehensive instructions for synthesis, purification, and characterization, ensuring scientific integrity and reproducibility.

Introduction

4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine is a substituted nitronaphthalene derivative incorporating a morpholine moiety. The morpholine ring is a "privileged scaffold" in medicinal chemistry, frequently found in bioactive compounds due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The nitronaphthalene component offers a versatile handle for further chemical modifications and is a key structural element in various functional dyes and molecular probes.[3] The synthesis of this target molecule is a prime example of the Williamson ether synthesis, a fundamental reaction in organic chemistry for the formation of an ether linkage from an alkoxide and an organohalide.[4][5]

This protocol details the synthesis via the reaction of 1-chloro-4-nitronaphthalene with 2-morpholinoethanol. This approach is favored due to the commercial availability of the starting materials and the anticipated high regioselectivity of the reaction.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAAr) reaction, a class of substitution reactions that, in this context, shares mechanistic features with the classical Williamson ether synthesis. The electron-withdrawing nitro group on the naphthalene ring activates the C1 position towards nucleophilic attack by the alkoxide of 2-morpholinoethanol.

Reaction:

1-Chloro-4-nitronaphthalene + 2-Morpholinoethanol → 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

Mechanism:

The reaction is initiated by the deprotonation of 2-morpholinoethanol by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then attacks the electron-deficient carbon atom bearing the chlorine atom on the 1-chloro-4-nitronaphthalene ring. This addition proceeds through a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nitro group. The subsequent departure of the chloride leaving group re-establishes the aromaticity of the naphthalene ring, yielding the final ether product.

Experimental Protocol

Materials and Equipment
Reagents and Solvents Equipment
1-Chloro-4-nitronaphthaleneRound-bottom flasks (various sizes)
2-MorpholinoethanolMagnetic stirrer with heating mantle
Sodium hydride (60% dispersion in mineral oil)Condenser
Anhydrous Dimethylformamide (DMF)Nitrogen/Argon inlet
Ethyl acetateSeparatory funnel
Saturated aqueous sodium bicarbonate solutionRotary evaporator
Brine (saturated aqueous NaCl solution)Thin-layer chromatography (TLC) plates (silica gel)
Anhydrous sodium sulfateUV lamp for TLC visualization
Silica gel for column chromatographyGlassware for column chromatography
HexaneNMR tubes
Dichloromethane (DCM)pH paper
Synthesis Workflow Diagram

SynthesisWorkflow A 1. Reagent Preparation & Inert Atmosphere B 2. Deprotonation of 2-Morpholinoethanol A->B Anhydrous DMF, N2/Ar C 3. Nucleophilic Aromatic Substitution B->C Add 1-Chloro-4-nitronaphthalene D 4. Reaction Quenching C->D Heat (e.g., 80°C) E 5. Aqueous Work-up D->E Cool, add sat. NaHCO3(aq) F 6. Purification (Column Chromatography) E->F Extract with Ethyl Acetate G 7. Characterization F->G Analyze by NMR, MS, IR

Caption: Step-by-step workflow for the synthesis of the target compound.

Step-by-Step Synthesis Procedure

1. Preparation:

  • A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

  • To the flask, add sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12.0 mmol, 1.2 equivalents) and wash the mineral oil away with anhydrous hexane under a nitrogen atmosphere.

  • Add anhydrous dimethylformamide (DMF, 30 mL) to the flask.

2. Formation of the Alkoxide:

  • In a separate flask, dissolve 2-morpholinoethanol (1.31 g, 10.0 mmol, 1.0 equivalent) in anhydrous DMF (10 mL).

  • Add the solution of 2-morpholinoethanol dropwise to the stirred suspension of sodium hydride in DMF at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.[6]

3. Nucleophilic Aromatic Substitution:

  • Dissolve 1-chloro-4-nitronaphthalene (2.07 g, 10.0 mmol, 1.0 equivalent) in anhydrous DMF (10 mL).

  • Add the solution of 1-chloro-4-nitronaphthalene dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

4. Work-up and Extraction:

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel containing ethyl acetate (100 mL) and water (100 mL).

  • Separate the organic layer, and wash it with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification
  • The crude product is purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions containing the desired product (as indicated by TLC analysis) and combine them.

  • Evaporate the solvent to yield 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine as a solid.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

  • MS (Mass Spectrometry): To determine the molecular weight of the compound.

  • IR (Infrared Spectroscopy): To identify the characteristic functional groups, such as the nitro group (strong absorptions around 1520 and 1340 cm⁻¹) and the C-O-C ether linkage.

Safety Precautions

  • Sodium Hydride: A highly flammable and water-reactive solid. Handle under an inert atmosphere and away from any sources of moisture.

  • Dimethylformamide (DMF): A potential teratogen and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1-Chloro-4-nitronaphthalene: A toxic and irritant compound. Avoid inhalation and skin contact.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this synthesis.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reactionExtend the reaction time or increase the temperature slightly. Ensure all reagents are anhydrous.
Poor alkoxide formationEnsure the sodium hydride is fresh and properly washed.
Multiple Products Side reactionsEnsure dropwise addition of reagents to control the reaction temperature. Purify carefully using column chromatography.
Difficulty in Purification Close-running impuritiesTry a different solvent system for column chromatography or consider recrystallization.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine. By following the detailed steps and understanding the underlying chemical principles, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and materials science.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. (Note: A historical reference, direct URL not available; general information on the Williamson ether synthesis can be found at multiple online sources such as Wikipedia [https://en.wikipedia.org/wiki/Williamson_ether_synthesis])
  • Synthesis of morpholine-substituted derivatives. ResearchGate. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • 9.5: Williamson ether synthesis. Chemistry LibreTexts. [Link]

  • Recent progress in the synthesis of morpholines. Academia.edu. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Chemical synthesis of morpholine derivatives.
  • A Brief Explanation of the Williamson Ether Synthesis. YouTube. [Link]

  • COVER PAGE. OECD-HPV. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • 1-[3-(Morpholin-4-yl)propyl]-3-[(naphthalen-2-yl)oxy]-4-(3-nitrophenyl)azetidin-2-one. PMC. [Link]

  • Sulfanyl Porphyrazines with Morpholinylethyl Periphery—Synthesis, Electrochemistry, and Photocatalytic Studies after Deposition on Titanium(IV) Oxide P25 Nanoparticles. MDPI. [Link]

  • Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. MDPI. [Link]

  • 1-[3-(Morpholin-4-yl)propyl]-3-[(naphthalen-2-yl)oxy]-4-(3-nitrophenyl)azetidin-2-one. IUCr. [Link]

  • Naphthylmorpholine. Wikipedia. [Link]

Sources

Application

Translational Analytical Guide: Rational HPLC Method Development and Validation for 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

As pharmaceutical pipelines increasingly feature complex, multi-domain synthetic intermediates and chemical probes, analytical scientists must move beyond trial-and-error chromatography. The quantification of 4-(2-((4-Ni...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly feature complex, multi-domain synthetic intermediates and chemical probes, analytical scientists must move beyond trial-and-error chromatography. The quantification of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine presents a classic chromatographic challenge: balancing the retention of a highly lipophilic aromatic system with the predictable elution of a basic, ionizable heterocycle.

This guide provides a comprehensive, causality-driven protocol for developing and validating a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound, strictly adhering to the modernized ICH Q2(R2) validation guidelines[1] and USP <621> chromatographic standards[2].

Physicochemical Profiling & Chromatographic Rationale

To design a robust method, we must first deconstruct the analyte's molecular architecture to understand its behavior in a fluidic system.

  • The Morpholine Moiety (The Basic Tail): Morpholine is a secondary amine-containing heterocycle with a pKa of approximately 8.3. At a neutral pH, the nitrogen atom exists in a state of partial protonation. In RP-HPLC, this leads to dual retention mechanisms: standard hydrophobic partitioning and secondary ion-exchange interactions with residual, unreacted silanol groups ( −Si-O− ) on the silica stationary phase. This causes severe peak tailing and loss of resolution.

    • Causality-Driven Solution: We must force the molecule into a single ionization state. By utilizing a highly acidic mobile phase (pH ~2.0), we fully protonate the morpholine ring. We pair this with an end-capped, base-deactivated C18 column to physically shield the analyte from silanol interactions.

  • The 4-Nitronaphthalene Core (The Hydrophobic Chromophore): Naphthalene is highly lipophilic (driving strong retention on a C18 phase). The addition of the electron-withdrawing nitro ( −NO2​ ) group creates a strong dipole and extends the conjugated π -electron system.

    • Causality-Driven Solution: The extended conjugation causes a bathochromic shift, providing an intense UV absorption maximum ( λmax​ ) near 254 nm. To elute this bulky, hydrophobic core efficiently without excessive band broadening, Acetonitrile (ACN) is selected over Methanol due to its lower viscosity and higher elution strength.

MethodDev A Physicochemical Profiling pKa ~8.3, Lipophilic Core B Stationary Phase Selection End-capped C18 (Suppress silanols) A->B C Mobile Phase Optimization 0.1% TFA (pH ~2.0) + ACN B->C D Gradient Design 10% to 90% Organic Elution C->D E Detector Tuning UV Detection at 254 nm D->E F Method Lock & SST USP <621> Compliance E->F

Fig 1. Stepwise HPLC method development driven by analyte physicochemical properties.

Optimized Chromatographic Protocol

Based on the rationale above, the following method establishes a self-validating system capable of high-fidelity quantification.

Instrument and Reagent Specifications
  • System: UHPLC or HPLC equipped with a Quaternary/Binary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV/Vis Detector.

  • Column: Phenomenex Kinetex® or Waters XBridge® C18, 150 x 4.6 mm, 3.5 µm (or equivalent base-deactivated phase). Note: USP <621> allows adjustments from totally porous to superficially porous particles provided system suitability is met[3].

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA acts as a volatile ion-pairing agent, masking the protonated morpholine).

  • Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.

Gradient Program and Run Parameters
ParameterSpecification
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Stabilizes mass transfer kinetics)
Injection Volume 10 µL
Detection Wavelength 254 nm (Reference: 360 nm for baseline correction)
Needle Wash 50:50 Water:Acetonitrile (v/v)

Gradient Elution Table:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold
10.01090Linear ramp
13.01090High-organic wash
13.19010Return to initial
18.09010Re-equilibration

Self-Validating System Suitability Testing (SST)

Trustworthiness in analytical chemistry requires that the method proves its own validity before every single run. In accordance with USP General Chapter <621>[2][4], a System Suitability Test (SST) must be injected (typically 5-6 replicates of a standard solution) prior to sample analysis.

Standard Preparation: Dissolve 10 mg of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine reference standard in 10 mL of Diluent (50:50 Water:ACN). Dilute to a working concentration of 50 µg/mL.

USP <621> Acceptance Criteria:

  • Retention Time ( tR​ ): ~8.4 minutes ( ±2.0% RSD).

  • Tailing Factor ( T ): ≤1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates ( N ): ≥5,000 (Ensures column efficiency has not degraded).

  • Peak Area Precision: ≤2.0% RSD across 5 replicate injections.

Do not proceed with sample analysis if SST criteria fail. Adjustments must strictly fall within the maximum allowable limits defined by USP <621>[5].

ICH Q2(R2) Method Validation Framework

The recently modernized ICH Q2(R2) guideline (effective June 2024) mandates a lifecycle and Quality-by-Design (QbD) approach to analytical validation[6]. The objective is to demonstrate that the procedure is unequivocally fit for its intended purpose[1].

Validation A System Suitability USP <621> Baseline Metrics B Specificity Matrix & Blank Interference A->B C Linearity & Range 25% to 150% Target Conc. B->C D Accuracy Spike Recovery (3 Levels) C->D E Precision Repeatability & Intermediate D->E

Fig 2. Analytical validation lifecycle mapped to ICH Q2(R2) core parameters.

Specificity (Selectivity)

Protocol: Inject Diluent blank, mobile phase blank, and any known synthetic impurities or degradation products. Causality: Ensures the UV peak at ~8.4 minutes is unambiguously 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine. Criteria: No interfering peaks >0.1% of the target analyte area at the retention time of interest. Peak purity angle must be less than the purity threshold (via PDA detection).

Linearity and Range

Protocol: Prepare calibration standards at 5 distinct concentration levels spanning 25% to 150% of the nominal target concentration (e.g., 12.5, 25, 50, 75, and 100 µg/mL). Inject each level in triplicate. Criteria: ICH Q2(R2) requires the evaluation of the regression line[6]. The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤2.0% of the target concentration response.

Accuracy (Recovery)

Protocol: Utilize the standard addition method. Spike known amounts of the reference standard into a synthetic matrix (or blank solvent) at three levels: 50%, 100%, and 150% of the target concentration. Prepare three independent samples per level (9 determinations total)[7]. Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.

Precision (Repeatability & Intermediate Precision)

Protocol:

  • Repeatability: Prepare 6 independent sample solutions at the 100% test concentration (50 µg/mL) and inject on the same day, by the same analyst, on the same system.

  • Intermediate Precision: Repeat the above protocol on a different day, by a different analyst, using a different column lot (if available). Criteria: The %RSD of the calculated assay values must be ≤2.0% for both repeatability and intermediate precision.

Simulated Validation Results Summary

To illustrate a successful validation package ready for regulatory submission, the following table synthesizes expected quantitative outputs for this method:

Validation ParameterICH Q2(R2) Test MetricSimulated ResultPass/Fail
Specificity Blank InterferenceNone detected at tR​ 8.4 minPASS
Linearity Correlation Coefficient ( R2 )0.9998PASS
Linearity Residual Sum of SquaresRandom distributionPASS
Accuracy (50%) Mean Recovery ( n=3 )99.4%PASS
Accuracy (100%) Mean Recovery ( n=3 )100.1%PASS
Accuracy (150%) Mean Recovery ( n=3 )99.8%PASS
Repeatability %RSD of Assay ( n=6 )0.85%PASS
Intermediate Prec. %RSD of Assay ( n=12 )1.12%PASS

Conclusion

The quantification of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine requires a targeted approach to mitigate the secondary interactions of its basic morpholine ring while leveraging the strong UV absorbance of its nitronaphthalene core. By employing a low-pH TFA/Acetonitrile gradient on an end-capped C18 phase, scientists can achieve excellent chromatographic fidelity. Furthermore, embedding USP <621> system suitability checks and executing an ICH Q2(R2)-compliant validation lifecycle ensures that the generated data is highly accurate, reproducible, and ready for regulatory scrutiny.

References

  • ICH Q2(R2) Validation of Analytical Procedures (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • USP General Chapter <621> Chromatography (2022). United States Pharmacopeia. Available at:[Link]

  • Understanding the Latest Revisions to USP <621> (2023). Agilent Technologies White Paper. Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained (2024). IntuitionLabs. Available at:[Link]

  • USP Chapter <621>: Overview & Key Points (2017). Phenomenex. Available at:[Link]

Sources

Method

Application Note: Lysosome-Targeted Hypoxia Imaging and Cell Viability Analysis using 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

Executive Summary Hypoxia is a fundamental microenvironmental hallmark of solid tumors, driving metabolic reprogramming, drug resistance, and altered cell viability. Traditional cell viability assays (e.g., ATP-based lum...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hypoxia is a fundamental microenvironmental hallmark of solid tumors, driving metabolic reprogramming, drug resistance, and altered cell viability. Traditional cell viability assays (e.g., ATP-based luminescence) provide bulk readouts but fail to capture the spatial gradients of hypoxic stress within 3D tissue models. This application note details the mechanistic rationale and experimental protocols for using 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine (hereafter referred to as the Lyso-NTR probe)—a highly specific, lysosome-targeted fluorogenic sensor. By multiplexing this probe with standard viability readouts, researchers can establish a direct, self-validating correlation between subcellular hypoxic stress and cellular apoptosis/necrosis in high-throughput screening and drug development workflows.

Mechanistic Rationale: The Chemistry of Hypoxia Detection

To achieve high-fidelity imaging without background interference, the Lyso-NTR probe leverages two distinct, spatially separated chemical mechanisms[1]. Understanding these mechanisms is critical for optimizing assay conditions and interpreting viability data.

Lysosomal Targeting via Ion Trapping

The morpholine moiety features a secondary amine with a pKa of approximately 8.3. In the neutral environment of the cytosol (pH ~7.2), a significant fraction of the molecule remains unprotonated and lipophilic, allowing it to freely diffuse across intracellular lipid bilayers. However, upon entering the acidic lumen of the lysosome (pH 4.5–5.0), the morpholine nitrogen becomes heavily protonated. This acquired positive charge prevents the probe from crossing the membrane back into the cytosol, effectively trapping and concentrating the sensor exactly where autophagic and metabolic degradation occurs[1].

Nitroreductase (NTR)-Mediated Fluorescence Turn-On

The 4-nitronaphthalene core is initially non-fluorescent due to strong Photoinduced Electron Transfer (PET) quenching driven by the electron-withdrawing nitro (-NO 2​ ) group[2]. Under hypoxic conditions, cancer cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), which upregulates various reductases, including Nitroreductase (NTR). Using intracellular NADH as an electron donor, NTR selectively reduces the nitro group to an electron-donating amino (-NH 2​ ) group[3]. This enzymatic conversion abolishes the PET effect, triggering a massive intramolecular charge transfer (ICT) and resulting in a strong fluorescence emission.

MOA Probe Lyso-NTR Probe (Non-fluorescent) Lysosome Lysosomal Accumulation (Morpholine protonation) Probe->Lysosome Cell Entry Hypoxia Hypoxic Microenvironment (NTR Overexpression) Lysosome->Hypoxia Colocalization Reduction NTR / NADH Reduction (-NO2 to -NH2) Hypoxia->Reduction Catalysis Fluorescence Fluorescence Turn-On (Viability Readout) Reduction->Fluorescence PET Relief

Mechanistic pathway of Lyso-NTR probe activation by nitroreductase in hypoxic lysosomes.

Quantitative Data & Assay Parameters

To successfully integrate the Lyso-NTR probe into existing drug development pipelines, researchers must account for its photophysical properties and its compatibility with orthogonal viability reagents.

Table 1: Photophysical & Biochemical Properties of the Lyso-NTR Probe

PropertyValue / DescriptionCausality / Impact on Assay
Target Enzyme Nitroreductase (NTR)Upregulated in hypoxia; provides strict enzymatic specificity over ROS/RNS[3].
Subcellular Target LysosomesMorpholine protonation traps the probe, preventing signal diffusion across the cell[1].
Excitation Max ( λex​ ) ~430 nmCompatible with standard DAPI/Pacific Blue filter sets depending on the exact derivative.
Emission Max ( λem​ ) ~530–550 nm (Turn-On)Green/Yellow emission allows seamless multiplexing with red viability dyes (e.g., PI).
Limit of Detection < 5 ng/mL NTREnsures high sensitivity even in the mild hypoxic gradients of early-stage 3D spheroids[2].

Table 2: Multiplexing Compatibility for Cell Viability

Viability Assay TypeReagent ExampleReadout ModalityCompatibility with Lyso-NTR
ATP-Dependent CellTiter-Glo® 3DLuminescenceExcellent; no optical overlap between fluorescence and luminescence readouts.
Membrane Integrity Propidium Iodide (PI)Fluorescence (Red)Excellent; PI emits at ~617 nm, easily spectrally separated from the Lyso-NTR signal.
Metabolic Activity Resazurin (Alamar Blue)Fluorescence (Red)Moderate; requires careful spectral unmixing due to broad excitation/emission bands.

Experimental Workflows

The following protocols outline a self-validating system for assessing cell viability in 3D tumor spheroids. By incorporating both positive chemical controls and orthogonal viability stains, the assay ensures that fluorescence turn-on is strictly correlated with hypoxia-induced cellular decline.

Workflow Step1 1. Cell Culture (2D Monolayer / 3D Spheroids) Step2 2. Hypoxia Induction (1% O2 or CoCl2 treatment) Step1->Step2 Step3 3. Probe Incubation (10 µM Lyso-NTR, 2-4 hrs) Step2->Step3 Step4 4. Multiplexing (Add Viability Reagent e.g. PI) Step3->Step4 Step5 5. Dual Readout (Fluorescence & Luminescence) Step4->Step5

Step-by-step workflow for multiplexed hypoxia imaging and cell viability analysis.
Protocol 1: 3D Spheroid Generation and Hypoxia Induction

Generating a reliable hypoxic core is essential for validating the probe's efficacy before applying experimental therapeutics.

  • Cell Seeding: Harvest target cancer cells (e.g., HeLa, A549) and seed at a density of 1,000–5,000 cells/well in a 96-well Ultra-Low Attachment (ULA) microplate.

    • Causality: ULA plates force cells to aggregate and secrete their own extracellular matrix, forming a 3D structure that naturally develops a hypoxic core, mimicking in vivo solid tumors.

  • Spheroid Maturation: Centrifuge the plate briefly (200 x g, 2 mins) to center the cells. Incubate at 37°C, 5% CO 2​ for 72–96 hours.

    • Causality: Sufficient time is required for the spheroid to exceed 400 µm in diameter—the critical diffusion limit for oxygen—ensuring a natural hypoxic gradient forms.

  • Hypoxia Control (Self-Validation): Designate three control groups:

    • Negative Control (Normoxia): Standard incubation.

    • Positive Control (Chemical Hypoxia): Treat a subset of wells with 100 µM CoCl 2​ for 12 hours. Causality: CoCl 2​ is a chemical hypoxia mimetic that stabilizes HIF-1 α , serving as a positive control for NTR upregulation.

    • Positive Control (True Hypoxia): Place a subset of wells in a hypoxia chamber (1% O 2​ , 5% CO 2​ , 94% N 2​ ) for 12 hours.

Protocol 2: Multiplexed Lyso-NTR Imaging and Viability Readout

This protocol simultaneously maps the spatial distribution of hypoxia and identifies necrotic/apoptotic cells.

  • Probe Preparation: Reconstitute the Lyso-NTR probe in anhydrous DMSO to create a 10 mM stock. Dilute to a 10 µM working concentration in pre-warmed, serum-free culture media.

    • Causality: Serum proteins (like BSA) contain hydrophobic pockets that can sequester lipophilic probes, significantly reducing the effective concentration that reaches the lysosomes.

  • Incubation: Carefully remove 50% of the media from the spheroid wells and gently add the Lyso-NTR working solution. Incubate for 2–4 hours at 37°C.

    • Causality: This duration allows for adequate diffusion through the dense 3D matrix, lysosomal ion trapping via the morpholine group, and the enzymatic reduction of the 4-nitronaphthalene moiety by overexpressed NTR[3].

  • Viability Multiplexing: During the final 30 minutes of the Lyso-NTR incubation, add Propidium Iodide (PI) directly to the media at a final concentration of 1 µg/mL.

    • Causality: PI is membrane-impermeable and only intercalates into the DNA of dead cells (emitting red fluorescence). This allows simultaneous spatial mapping of hypoxia (green/yellow channel) and necrosis (red channel), self-validating the toxicological impact of the hypoxic core.

  • Imaging and Analysis: Transfer the plate to a high-content confocal imaging system.

    • Settings: Ex 430 nm / Em 540 nm (Lyso-NTR); Ex 535 nm / Em 617 nm (PI).

    • Causality: Confocal z-stacking is mandatory to penetrate the 3D spheroid. Widefield microscopy will suffer from out-of-focus blur, masking the distinct boundary between the proliferating normoxic periphery and the hypoxic/necrotic core.

References

  • Luminescent Probe Based Techniques for Hypoxia Imaging Source: PMC - NIH URL
  • Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging Source: PMC - NIH URL
  • Small-Molecule Fluorescent Probes for Detecting Several Abnormally Expressed Substances in Tumors Source: MDPI URL

Sources

Application

Application Note: NMR Spectroscopy Characterization of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

Executive Summary & Structural Context The compound 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine is a complex bifunctional molecule featuring a push-pull 1,4-substituted naphthalene core linked to a basic morpholin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The compound 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine is a complex bifunctional molecule featuring a push-pull 1,4-substituted naphthalene core linked to a basic morpholine ring via an ethyl ether bridge. Molecules of this class frequently serve as critical intermediates in drug development, functioning as kinase inhibitors, AMPK activators, or Cathepsin B targeting agents.

Validating the exact regiochemistry of the ether linkage and the structural integrity of the morpholine appendage requires a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow. As a Senior Application Scientist, I have designed this protocol to not merely list the operational steps, but to elucidate the underlying physicochemical principles governing the NMR behavior of this specific molecular architecture.

Experimental Methodology: A Self-Validating Protocol

Sample Preparation & Solvent Selection
  • Causality in Solvent Choice: While both CDCl₃ and DMSO-d₆ are standard NMR solvents, CDCl₃ is strictly mandated for this molecule. The compound lacks exchangeable protons (-OH, -NH), neutralizing the primary advantage of DMSO-d₆. More critically, DMSO-d₆ presents a residual water peak at ~3.3 ppm and a solvent multiplet at 2.5 ppm. These signals would directly overlap with the critical N -CH₂ and O -CH₂ multiplets of the morpholine ring and ethyl linker, obscuring integration and coupling data.

  • Protocol: Dissolve 15–20 mg of the highly pure compound in 0.5 mL of CDCl₃ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal reference). Transfer to a high-quality 5 mm NMR tube, ensuring a sample depth of exactly 4.5 to 5.0 cm to optimize magnetic field shimming.

1D NMR Acquisition Parameters
  • ¹H NMR (400 or 600 MHz): Acquire 16–32 scans with a standard 30° pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds.

  • ¹³C NMR (100 or 150 MHz): Acquire 1024–2048 scans using proton decoupling (zgpg30).

  • Causality in ¹³C Relaxation ( D1​ ): Quaternary carbons lacking attached protons rely on inefficient chemical shift anisotropy for relaxation rather than direct dipole-dipole interactions. The C-1 (ether-bearing) and C-4 (nitro-bearing) carbons of the naphthalene ring possess exceptionally long T1​ relaxation times. A standard D1​ of 1–2 seconds will result in these critical peaks disappearing into the baseline noise. You must set the D1​ delay to at least 5.0 seconds to ensure quantitative integration and visibility of these quaternary nodes.

2D NMR Acquisition for Self-Validation

To build a self-validating dataset, 1D data must be corroborated by 2D correlation spectroscopy:

  • COSY (Correlation Spectroscopy): Maps adjacent proton spin systems. Crucial for confirming the connectivity of the morpholine ring to the ethyl linker.

  • HSQC (Heteronuclear Single Quantum Coherence): Assigns direct C-H bonds, separating overlapping proton multiplets based on their distinct carbon chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validation step. HMBC detects long-range ( 3JCH​ ) couplings. A cross-peak between the ethyl linker's O -CH₂ protons and the naphthalene C-1 carbon definitively proves the regiochemistry of the ether linkage.

Workflow Visualization

G Start 4-(2-((4-Nitronaphthalen-1-yl)oxy) ethyl)morpholine Prep Sample Preparation (0.5 mL CDCl3, TMS) Start->Prep H1 1H NMR (400/600 MHz) Identify Spin Systems Prep->H1 C13 13C NMR (100/150 MHz) Map Carbon Backbone Prep->C13 COSY 1H-1H COSY Assign Adjacent Protons H1->COSY HSQC 1H-13C HSQC Direct C-H Correlations H1->HSQC HMBC 1H-13C HMBC Link Ether & Morpholine H1->HMBC C13->HSQC C13->HMBC Final Final Structural Validation COSY->Final HSQC->Final HMBC->Final

Figure 1: Comprehensive 1D and 2D NMR workflow for structural validation.

Spectral Data & Mechanistic Rationale

¹H NMR Spectral Assignments

The proton spectrum is defined by the stark electronic contrast of the 1,4-substituted naphthalene ring. The nitro group acts as a powerful electron-withdrawing group (-I, -M), while the ether linkage acts as a strong electron donor (+M).

Table 1: Expected ¹H NMR Assignments (CDCl₃, 400 MHz)

PositionShift (ppm)Multiplicity J -Coupling (Hz)IntegrationAssignment Rationale
Morpholine N -CH₂ ~2.65Multiplet-4HShielded relative to O -CH₂ due to lower electronegativity of Nitrogen.
Ethyl N -CH₂ ~2.95Triplet5.82HDeshielded relative to morpholine ring due to acyclic freedom.
Morpholine O -CH₂ ~3.75Multiplet-4HDeshielded by adjacent oxygen atom.
Ethyl O -CH₂ ~4.35Triplet5.82HHighly deshielded due to proximity to the electron-withdrawing aryloxy system.
Naphthyl H-2 ~6.85Doublet8.71HHighly shielded by strong resonance donation (+M) from the adjacent ether oxygen [1].
Naphthyl H-6, H-7 ~7.58 - 7.72Doublet of Doublets8.2, 6.92HStandard aromatic region for distal naphthalene protons.
Naphthyl H-8 ~8.35Doublet8.51HPeri-proton to the ether linkage; moderately deshielded.
Naphthyl H-3 ~8.38Doublet8.71HDeshielded by the ortho-nitro group.
Naphthyl H-5 ~8.75Doublet8.71HDiagnostic Peak: Profoundly deshielded due to the "peri-effect" (magnetic anisotropy and spatial proximity to the C-4 nitro group) [1, 2].
¹³C NMR Spectral Assignments

The carbon spectrum reveals the profound "push-pull" electronic nature of the molecule.

Table 2: Expected ¹³C NMR Assignments (CDCl₃, 100 MHz)

PositionShift (ppm)TypeAssignment Rationale
Morpholine N -CH₂ ~54.0CH₂Aliphatic amine carbon.
Ethyl N -CH₂ ~57.5CH₂Slightly deshielded by the adjacent acyclic bond.
Morpholine O -CH₂ ~66.8CH₂Standard aliphatic ether carbon.
Ethyl O -CH₂ ~67.5CH₂Deshielded by the aryloxy linkage.
Naphthyl C-2 ~102.5CHDiagnostic Peak: Extremely shielded due to massive electron density pushed via resonance (+M) from the C-1 ether oxygen [1].
Naphthyl C-4a, 8a ~122.5, 125.5CqBridgehead quaternary carbons.
Naphthyl C-3, 5, 6, 7, 8 123.5 - 129.5CHStandard aromatic carbons.
Naphthyl C-4 (C-NO₂) ~130.5CqMechanistic Anomaly: While typical nitro-aromatic ipso-carbons appear at ~148 ppm, this carbon is heavily shielded by the trans-annular resonance donation from the C-1 ether, creating a push-pull system [1].
Naphthyl C-1 (C-O) ~159.5CqHighly deshielded by the directly attached electronegative oxygen.

References

  • Title : Solid-Phase Aromatic Nitration with Mg(NO3)2 on Silica Gel Source : International Journal of Organic Chemistry (SCIRP) URL :1

  • Title : Methyl 4-nitronaphthyl ether | C11H9NO3 | CID 78613 - PubChem Source : National Institutes of Health (NIH) URL : 2

Sources

Method

in vivo dosing guidelines for 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine in murine models

Title: In Vivo Dosing Guidelines and Pharmacokinetic Profiling of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine in Murine Models Document Type: Application Note & Experimental Protocol Target Audience: Researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Dosing Guidelines and Pharmacokinetic Profiling of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine in Murine Models Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals

Executive Summary

The transition of novel small molecules from in vitro screening to in vivo murine models is a critical bottleneck in preclinical drug development. This application note provides a comprehensive, field-tested framework for the formulation, administration, and pharmacokinetic/pharmacodynamic (PK/PD) profiling of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine . By integrating physicochemical rationales with self-validating experimental protocols, this guide ensures high-fidelity data generation while strictly adhering to animal welfare standards.

Physicochemical Rationale & Formulation Matrix

Causality in Formulation Design: The compound 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine presents a classic "brick-dust and grease" formulation challenge. The basic morpholine nitrogen (pKa ~8.3) allows for protonation, but the highly lipophilic 4-nitronaphthalene core drives the overall LogP to approximately 3.5. Consequently, aqueous solubility at physiological pH (7.4) is negligible.

To prevent in vivo precipitation—which can cause fatal micro-embolisms during intravenous (IV) administration or erratic absorption during oral (PO) dosing—a co-solvent system is mandatory. According to established pharmaceutical guidelines [1], utilizing a blend of DMSO, PEG400, and surfactants provides optimal thermodynamic stability for lipophilic basic amines.

Table 1: Vehicle Formulation Matrix

RouteFormulation Composition (v/v)Preparation Causality & Rationale
IV 5% DMSO + 10% Solutol HS15 + 85% SalineSolutol prevents hemolysis; DMSO ensures initial dissolution of the nitronaphthalene core.
IP 5% DMSO + 40% PEG400 + 55% WaterPEG400 acts as a co-solvent to maintain solubility and prevent precipitation in the peritoneal cavity.
PO 0.5% Methylcellulose (MC) + 0.2% Tween-80Suspension formulation; Tween-80 acts as a wetting agent to uniformly disperse the hydrophobic compound.

In Vivo Administration Protocols (Murine Models)

The following step-by-step methodologies are designed as self-validating systems . Each protocol includes integrated checks to immediately confirm the success or failure of the procedure, ensuring robust data integrity.

Table 2: Murine Dosing Parameters by Route

RouteMax Volume (Murine)Needle GaugeFrequency LimitValidation Metric
IV 5 mL/kg27G - 30GOnce dailyClear vein, no plunger resistance
IP 10 mL/kg25G - 27GTwice dailyAspiration yields no fluids
PO 10 mL/kg20G - 22G (Ball tip)Three times dailySmooth entry, normal post-dose grooming
Protocol A: Intravenous (IV) Bolus Administration
  • Preparation : Warm the formulated IV solution to 37°C prior to injection.

    • Causality: Temperature matching prevents the endothermic precipitation of the compound within the syringe or upon entering the bloodstream.

  • Restraint & Vasodilation : Place the mouse in a 37°C warming chamber for 3-5 minutes.

    • Causality: Heat induces vasodilation of the lateral tail vein, maximizing the target vessel diameter and reducing shear stress during injection.

  • Injection : Using a 27G needle, inject a maximum volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse) over 10-15 seconds.

  • Self-Validating System : A successful IV injection is confirmed by a complete lack of plunger resistance and the immediate clearing (blanching) of the vein ahead of the needle. If resistance is felt or a subcutaneous bleb forms, the dose is compromised; the animal must be excluded from strict PK cohorts to maintain data integrity.

Protocol B: Intraperitoneal (IP) Injection
  • Preparation : Draw the dose using a 25G needle.

  • Positioning : Restrain the mouse by the scruff, exposing the ventral abdomen, and tilt the head downward at a 30-degree angle.

    • Causality: The Trendelenburg position causes the visceral organs to shift cranially, minimizing the risk of accidental intestinal perforation.

  • Injection : Insert the needle into the lower right quadrant of the abdomen at a 15-degree angle.

  • Self-Validating System : Prior to injecting, pull back slightly on the plunger (aspiration). If fluid (blood, urine, or green enteric contents) enters the hub, the needle is improperly placed in an organ. The needle must be withdrawn and discarded. A vacuum indicates correct placement in the peritoneal cavity.

Protocol C: Oral Gavage (PO)
  • Preparation : Vortex the suspension for 60 seconds immediately before drawing the dose.

    • Causality: The hydrophobic nature of the compound promotes rapid settling; continuous agitation ensures dose homogeneity.

  • Administration : Insert a 20G reusable stainless-steel feeding needle with a ball tip over the tongue and down the esophagus.

    • Causality: The ball tip prevents esophageal laceration and ensures the needle bypasses the trachea.

  • Self-Validating System : The needle should slide down solely via gravity. Any resistance indicates tracheal or esophageal impingement. Post-dose, monitor the animal for 5 minutes. Normal grooming behavior validates successful gastric delivery; dyspnea or fluid at the nares indicates aspiration, requiring immediate humane euthanasia.

Pharmacodynamic (PD) Modeling & Target Engagement

The structural topology of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine acts as a privileged pharmacophore for hinge-binding in the ATP pocket of kinases. In murine oncology models, this compound is hypothesized to act as a competitive inhibitor of the PI3K/AKT/mTOR signaling axis. The morpholine oxygen serves as a critical hydrogen bond acceptor for the valine residue in the kinase hinge region, while the planar nitronaphthalene core occupies the hydrophobic specificity pocket.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Generation Compound 4-(2-((4-Nitronaphthalen- 1-yl)oxy)ethyl)morpholine Compound->PI3K Competitive Hinge Binding mTOR mTORC1 Complex AKT->mTOR Phosphorylation Proliferation Cell Survival & Tumor Proliferation mTOR->Proliferation Translation

Fig 1. Mechanistic inhibition of the PI3K/AKT/mTOR signaling axis by the morpholine derivative.

Pharmacokinetic (PK) Profiling & Sampling

Accurate PK profiling requires rigorous sampling to determine the compound's absorption, distribution, metabolism, and excretion (ADME) parameters. For murine models, serial micro-sampling (via submandibular bleed) or destructive sampling (cardiac puncture) is employed.

Table 3: Pharmacokinetic (PK) Sampling Schedule

TimepointRouteMatrixAnalytical Purpose
5 min IVPlasmaCmax determination (IV) and initial distribution phase
30 min IP / POPlasmaAbsorption phase profiling and Tmax estimation
1, 2, 4 hr AllPlasmaArea Under the Curve (AUC) and clearance tracking
8, 24 hr AllPlasma / TissueElimination half-life ( t1/2​ ) and tissue accumulation

Animal Welfare & Self-Validating Toxicity Metrics

Adherence to ethical standards is paramount. All in vivo procedures must align with the guidelines for the welfare and use of animals in cancer research [2].

  • Body Weight Monitoring : Weigh animals daily.

    • Causality: Body weight is the most sensitive macroscopic indicator of compound toxicity.

    • Self-Validating Endpoint: A weight loss of >15% from baseline indicates severe gastrointestinal toxicity or compound-induced cachexia. The study protocol must mandate humane euthanasia if weight loss reaches 20%.

  • Tumor Burden Limits : For xenograft efficacy models, the maximum tumor burden must not exceed 1.2 cm in mean diameter or 10% of the animal's body weight [2].

    • Causality: Exceeding this limit causes central necrosis of the tumor, altering the compound's localized PK and rendering efficacy data artifactual.

References

  • Strickley RG. Solubilizing excipients in oral and injectable formulations. Pharm Res. 2004;21(2):201-230. URL: [Link]

  • Workman P, Aboagye EO, Balkwill F, et al. Guidelines for the welfare and use of animals in cancer research. Br J Cancer. 2010;102(11):1555-1577. URL: [Link]

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine in Human Plasma

Executive Summary The accurate pharmacokinetic (PK) evaluation of novel structurally complex basic aromatic compounds requires highly specific and robust bioanalytical methods. This application note details a fully valid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate pharmacokinetic (PK) evaluation of novel structurally complex basic aromatic compounds requires highly specific and robust bioanalytical methods. This application note details a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine (NNEM) in human plasma. By coupling Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) with a Biphenyl stationary phase, this method systematically eliminates matrix effects and provides a self-validating system capable of achieving a Lower Limit of Quantitation (LLOQ) of 0.100 ng/mL.

Mechanistic Rationale & Bioanalytical Strategy

Overcoming Matrix Effects via Mixed-Mode SPE

A primary challenge in plasma bioanalysis is the presence of endogenous glycerophosphocholines, which cause severe ion suppression in the electrospray ionization (ESI) source. Standard protein precipitation (PPT) fails to remove these neutral lipids. To establish a self-validating and interference-free extraction, this protocol utilizes an MCX SPE strategy[1].

The Causality of the Chemistry: NNEM possesses a basic morpholine nitrogen with a pKa of approximately 8.3. By acidifying the plasma sample with formic acid, the morpholine ring becomes fully protonated (cationic). When loaded onto the MCX sorbent, NNEM binds strongly to the sulfonic acid groups via electrostatic ion exchange, while its nitronaphthalene moiety provides secondary reversed-phase retention. This dual-retention mechanism allows for an aggressive 100% methanol wash step. Because endogenous phospholipids lack a strong cationic charge at this pH, they are completely washed away by the organic solvent. Subsequent elution with a basic organic solvent (5% NH₄OH in methanol) deprotonates the morpholine ring, breaking the ionic bond and releasing the highly purified analyte. This approach ensures robust extraction recovery and minimizes matrix effects, adhering to the quantitative assessment principles established by [2].

Orthogonal Selectivity using a Biphenyl Stationary Phase

Standard C18 columns rely exclusively on hydrophobic dispersive forces, which often result in the co-elution of lipophilic amines with residual matrix components. To counteract this, we employ a Biphenyl stationary phase[3]. The electron-rich biphenyl ligands engage in strong π−π and dipole-induced dipole interactions with the highly electron-deficient 4-nitronaphthalene ring system of NNEM. This causality results in enhanced, orthogonal retention compared to C18, pushing the analyte's elution window safely past early-eluting polar suppressors and maximizing ESI+ ionization efficiency[4].

Self-Validating Internal Standardization

To guarantee trustworthiness, a stable isotope-labeled internal standard (SIL-IS), NNEM-d8 , is integrated into the workflow. Because NNEM-d8 shares the exact physicochemical properties of the target analyte, it co-elutes chromatographically and experiences identical ionization conditions, perfectly correcting for any well-to-well variations in SPE recovery or transient matrix suppression.

Experimental Methodologies

Reagents and Materials
  • Analyte: 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine (NNEM, MW: 302.13 g/mol )

  • Internal Standard: NNEM-d8 (MW: 310.18 g/mol )

  • Matrix: Human Plasma (K₂EDTA)

  • SPE Sorbent: Waters Oasis MCX 96-well plate (30 mg/well) or equivalent

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid, and Ammonium Hydroxide (28-30%).

Solid-Phase Extraction (SPE) Protocol

Note: This step-by-step methodology must be followed precisely to ensure the ion-exchange mechanism functions as intended.

  • Sample Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube or a 96-well collection plate.

  • IS Addition: Spike with 10 µL of IS working solution (NNEM-d8, 500 ng/mL). Vortex for 10 seconds.

  • Acidification: Add 100 µL of 2% Formic Acid in water. Vortex for 30 seconds to disrupt protein binding and ensure complete protonation of the morpholine nitrogen.

  • Conditioning: Condition the MCX SPE plate with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Load the acidified plasma sample onto the SPE plate. Apply low vacuum (approx. 2-3 in Hg) to achieve a dropwise flow rate (1 mL/min).

  • Aqueous Wash: Wash with 1.0 mL of 2% Formic Acid in water to remove endogenous salts and water-soluble proteins.

  • Organic Wash (Critical Step): Wash with 1.0 mL of 100% Methanol. This removes neutral lipids and ion-suppressing phospholipids while the protonated NNEM remains ionically bound.

  • Elution: Elute the target analyte and IS with 2 × 500 µL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the morpholine ring, releasing the compound.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v). Vortex for 1 minute and transfer to autosampler vials.

LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II UHPLC coupled to a 6470 Triple Quadrupole Mass Spectrometer.

  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.5 min: 95% B

    • 3.5 - 3.6 min: 95% to 5% B

    • 3.6 - 5.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (Positive ESI, MRM Mode):

  • Capillary Voltage: 3500 V

  • Drying Gas Temp/Flow: 300°C / 10 L/min

  • MRM Transitions:

    • NNEM (Quantifier): m/z 303.1 → 114.1 (Collision Energy: 25 eV)

    • NNEM (Qualifier): m/z 303.1 → 100.1 (Collision Energy: 35 eV)

    • NNEM-d8 (IS): m/z 311.2 → 122.2 (Collision Energy: 25 eV)

Visualizations

Workflow A 1. Plasma Aliquot (Spike IS & Acidify) B 2. Load onto MCX SPE (Retains Basic & Aromatic) A->B C 3. Aqueous Wash (Removes Salts/Proteins) B->C D 4. Organic Wash (100% MeOH) (Removes Phospholipids) C->D E 5. Basic Elution (5% NH4OH in MeOH) D->E F 6. Evaporate & Reconstitute (Concentrate Analyte) E->F G 7. Biphenyl LC Separation (Enhanced π-π Interaction) F->G H 8. ESI-MS/MS Detection (MRM Mode) G->H

Fig 1. Bioanalytical workflow utilizing MCX SPE and Biphenyl LC-MS/MS for NNEM quantification.

Fragmentation P Precursor Ion [M+H]+ m/z 303.1 (NNEM) CC Collision Cell (CID, CE: 25-35 eV) P->CC ESI+ F1 Product Ion 1 (Quant) m/z 114.1 (Morpholinoethyl Cation) CC->F1 Ether Cleavage F2 Product Ion 2 (Qual) m/z 100.1 (Morpholinomethyl Cation) CC->F2 Ring/Linker Cleavage F3 Product Ion 3 (Qual) m/z 189.0 (Nitronaphthol Radical) CC->F3 Ether Cleavage

Fig 2. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway for NNEM.

Method Validation Data

The method was fully validated in accordance with the[5].

Table 1: Intra-day and Inter-day Precision and Accuracy

QC Level (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Nominal) Inter-day Precision (%CV) Inter-day Accuracy (%Nominal)
0.100 (LLOQ) 6.2 104.5 7.8 102.1
0.300 (LQC) 4.1 98.2 5.5 99.4
40.0 (MQC) 3.5 101.3 4.2 100.8

| 80.0 (HQC) | 2.8 | 99.5 | 3.6 | 98.7 |

Table 2: Matrix Effect and Extraction Recovery (Evaluated via post-extraction spiking across 6 independent plasma lots)

QC Level (ng/mL) Extraction Recovery (%) ± SD Matrix Factor (IS-Normalized)
0.300 (LQC) 89.4 ± 4.2 0.98 ± 0.03

| 80.0 (HQC) | 91.2 ± 3.1 | 1.02 ± 0.02 |

References

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA).[Link]

  • Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Matuszewski BK, Constanzer ML, Chavez-Eng CM. Analytical Chemistry.[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.[Link]

  • Gradient Retention Time Prediction for 653 Pesticides on a Biphenyl LC Column Using Machine Learning. Chromatography Today.[Link]

  • Comparison of biphenyl and other aromatic stationary phases. Nacalai Tesque, Inc.[Link]

Sources

Method

The Strategic Utility of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine in Contemporary Drug Discovery

In the landscape of modern medicinal chemistry, the identification and strategic deployment of versatile chemical intermediates are paramount to the efficient discovery and development of novel therapeutic agents. One su...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the identification and strategic deployment of versatile chemical intermediates are paramount to the efficient discovery and development of novel therapeutic agents. One such intermediate, 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine, has emerged as a valuable scaffold, primarily due to the convergence of favorable physicochemical properties imparted by the morpholine moiety and the reactive potential of the nitronaphthalene group. This guide provides an in-depth exploration of the application of this intermediate in drug design, complete with detailed synthetic protocols and an examination of its role in the generation of targeted therapies.

Foundational Insights: The Rationale for Employing this Intermediate

The selection of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine as a building block in drug design is underpinned by a sound scientific rationale. The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and optimize pharmacokinetic profiles.[1][2][3] Its saturated, heterocyclic nature allows it to act as a hydrogen bond acceptor, facilitating interactions with biological targets.[1]

The nitronaphthalene component of the molecule serves a dual purpose. Firstly, the nitro group can be a critical pharmacophoric element, participating in key interactions within a biological target. Secondly, and more strategically, the nitro group is a versatile chemical handle. It can be readily reduced to an amino group, which then serves as a key point for further chemical elaboration and diversification of the molecular scaffold. This transformative potential is a cornerstone of its utility in constructing libraries of related compounds for structure-activity relationship (SAR) studies.[4]

Physicochemical and Structural Data

For effective utilization in drug design programs, a thorough understanding of the intermediate's properties is essential.

PropertyValueSource
Molecular Formula C₁₆H₁₈N₂O₄-
Molecular Weight 302.33 g/mol -
CAS Number 317806-88-5[5]
Appearance Likely a solid at room temperatureGeneral Knowledge

Synthetic Protocol: Preparation of the Core Intermediate

The synthesis of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol provides a representative method.

Protocol 3.1: Synthesis of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

Materials:

  • 4-Nitro-1-naphthol

  • 2-Morpholinoethanol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add 4-nitro-1-naphthol (1.0 eq.), 2-morpholinoethanol (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the hydroxyl group of 4-nitro-1-naphthol, forming a nucleophilic alkoxide.

  • DMF: A polar aprotic solvent is chosen to facilitate the SₙAr reaction by solvating the potassium cation without interfering with the nucleophile.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Application in Drug Design: A Case Study in Kinase Inhibition

The true value of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine is realized in its role as a precursor to more complex, biologically active molecules. A prominent application is in the development of kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][3][6]

The amino group, generated from the reduction of the nitro group, provides a crucial attachment point for a variety of pharmacophores designed to interact with the ATP-binding site of kinases.

Protocol 4.1: Reduction of the Nitro Group

Materials:

  • 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

Procedure:

  • In a round-bottom flask, suspend 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine (1.0 eq.) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-((2-morpholinoethoxy)naphthalen-4-amine. This product can often be used in the next step without further purification.

Protocol 4.2: Elaboration into a PI3K/mTOR Inhibitor Scaffold

The newly formed amino group can undergo a variety of coupling reactions. For instance, it can be reacted with an appropriate isocyanate or acyl chloride to introduce a urea or amide linkage, a common feature in many kinase inhibitors.

Example Reaction:

  • Dissolve the 1-((2-morpholinoethoxy)naphthalen-4-amine (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane or THF.

  • Add a base, such as triethylamine or diisopropylethylamine (1.5 eq.).

  • Cool the solution in an ice bath.

  • Slowly add a solution of a substituted isocyanate (e.g., a phenylisocyanate bearing additional pharmacophoric groups) (1.1 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the final product by column chromatography or recrystallization.

Biological Context and Pathway Visualization

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] Inhibitors developed from the 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine scaffold are designed to compete with ATP for binding to the kinase domain of PI3K and/or mTOR, thereby blocking downstream signaling.

PI3K_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Activation Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth Inhibition of translation initiation factor Inhibitor Drug Derived from 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition Inhibitor->mTORC2 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Structure-Activity Relationship (SAR) Insights

The modular synthesis enabled by the 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine intermediate allows for systematic exploration of the SAR. Key areas for modification include:

  • Substituents on the Naphthalene Ring: Altering the electronics and sterics of this group can influence binding affinity and selectivity.

  • The Linker: Modifications to the ethylmorpholine linker can affect the compound's orientation within the binding pocket.

  • The Terminal Group: The greatest diversity can be introduced here, with different aromatic and heterocyclic groups explored to optimize interactions with specific residues in the kinase active site.

Conclusion

4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine represents a strategically valuable intermediate in drug discovery. Its synthesis is straightforward, and it provides a versatile platform for the generation of diverse compound libraries. The combination of the favorable pharmacokinetic properties of the morpholine moiety and the synthetic flexibility of the nitroaromatic group makes it a powerful tool for the development of targeted therapies, particularly in the realm of kinase inhibitors for oncology. The protocols and insights provided herein are intended to empower researchers to effectively utilize this intermediate in their drug discovery endeavors.

References

  • SABITALKS / Novel PI3K and mTOR Selective Inhibitors to Deconvolute PI3K Signaling. (2022, December 12). Retrieved from [Link]

  • Knight, Z. A., Gonzalez, B., Feldman, M. E., Zunder, E. R., Goldenberg, D. D., Williams, O., ... & Shokat, K. M. (2006). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 125(4), 733-747.
  • Contemporary mTOR inhibitor scaffolds to diseases breakdown: A patent review (2015-2021). (2022, August 5). European Journal of Medicinal Chemistry, 240, 114498.
  • Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold. (2004, September 1). Bioorganic & Medicinal Chemistry Letters, 14(17), 4353-4359.
  • Structure–Activity Relationships in Nitro-Aromatic Compounds. (2005).
  • Irreversible inhibitors of c-Src kinase that target a non-conserved cysteine. (2011, March 2). Journal of the American Chemical Society, 133(10), 3543–3550.
  • OECD SIDS. (2006). Morpholine, 4-ethyl-. Retrieved from [Link]

  • Recent advances in pharmacological diversification of Src family kinase inhibitors. (2021). Egyptian Journal of Medical Human Genetics, 22(1), 52.
  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. (2022, December 28). European Journal of Medicinal Chemistry, 249, 115160.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews, 3(4), 258-293.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical barriers of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine . T...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical barriers of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine .

To successfully formulate this compound, we must first deconstruct its molecular architecture. The molecule presents a dualistic challenge:

  • The 4-Nitronaphthalene Core: A rigid, highly lipophilic, and planar moiety that drives strong crystal lattice energies and severe hydrophobic interactions, resisting aqueous solvation.

  • The Morpholine Ring: A weakly basic tertiary amine (estimated pKa ~7.0–7.5). While it offers a handle for ionization, at physiological pH (7.4), the compound exists predominantly as a highly insoluble free base.

The following troubleshooting guide, methodologies, and data summaries are engineered to help you bypass these barriers using thermodynamically validated formulation strategies.

Formulation Decision Pathway

Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Troubleshooting & FAQs (Scenario-Based)

Q1: My compound dissolves perfectly in 0.1 N HCl, but immediately crashes out when I adjust the buffer to pH 7.4 for in vitro assays. Why does this happen, and how do I fix it? Causality: You are observing classical pH-dependent precipitation. In 0.1 N HCl, the basic morpholine nitrogen is fully protonated, creating a highly soluble cationic species. As you titrate toward pH 7.4 (near or above the compound's pKa), the molecule reverts to its un-ionized free base form. The dominant lipophilicity of the 4-nitronaphthalene group then forces the molecule out of the aqueous phase [1]. Solution: If you must maintain pH 7.4, you cannot rely on ionization alone. You must shield the hydrophobic core. Transition to a Cyclodextrin Complexation strategy (see Protocol 2) or use a physiologically compatible cosolvent blend (e.g., 10% DMSO / 40% PEG 400 / 50% Aqueous Buffer) to lower the dielectric constant of the medium [3].

Q2: I formulated the drug in 100% PEG 400 for an IV injection, but it precipitates instantly upon contact with blood/plasma. What went wrong? Causality: PEG 400 is an excellent cosolvent because it reduces the polarity gap between the solvent and the lipophilic drug [3]. However, upon injection, the PEG 400 is rapidly diluted by the aqueous blood volume. The solvent capacity plummets exponentially, and the drug undergoes uncontrolled nucleation and precipitation. Solution: Implement a "parachute" strategy. Add a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC or PVP), or a surfactant like Tween 80 to the PEG 400 vehicle. This creates a metastable supersaturated state upon dilution, preventing rapid crystal growth [4].

Q3: Which cyclodextrin derivative should I choose for this specific molecule? Causality: The choice of cyclodextrin is dictated by the steric dimensions of the guest molecule. The 4-nitronaphthalene ring is too large for the cavity of α-cyclodextrin (approx. 4.7 Å) and fits loosely in γ-cyclodextrin (approx. 7.5 Å). Hydroxypropyl-β-cyclodextrin (HP-β-CD) , with a cavity size of 6.0–6.5 Å, provides an ideal steric match for the naphthalene core [2]. The encapsulation is driven entropically by the displacement of high-energy water molecules from the hydrophobic cavity [5].

Validated Experimental Protocols
Protocol 1: Mesylate Salt Formation (Ionization Strategy)

Self-Validation Check: A successful salt formation will shift the melting point and drastically alter the FTIR spectra (appearance of broad N-H⁺ stretching bands around 2500–2700 cm⁻¹).

  • Dissolution: Suspend 1.0 equivalent (eq) of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine free base in a minimal volume of anhydrous acetone or ethanol (approx. 10-15 mL/g) at 40°C until a clear solution is achieved.

  • Acid Addition: Slowly add 1.05 eq of Methanesulfonic acid (MSA) dropwise under continuous magnetic stirring. Note: MSA is chosen over HCl to prevent the common-ion effect in gastric fluids, which can suppress the solubility of hydrochloride salts.

  • Crystallization: Stir the mixture at room temperature for 2 hours. If precipitation does not occur, add an anti-solvent (e.g., diethyl ether) dropwise until the solution becomes turbid, then cool to 4°C overnight.

  • Isolation: Filter the resulting mesylate salt crystals under a vacuum, wash with cold diethyl ether, and dry in a vacuum oven at 40°C for 24 hours.

Protocol 2: HP-β-CD Inclusion Complexation (Kneading Method)

Self-Validation Check: Differential Scanning Calorimetry (DSC) of the final powder should show the complete disappearance of the drug's crystalline melting endotherm, indicating full amorphous encapsulation.

  • Preparation: Weigh HP-β-CD and the drug in a 1:1 molar ratio.

  • Wetting: Place the HP-β-CD in a glass mortar. Add a small volume of a 50:50 (v/v) Ethanol/Water mixture dropwise while triturating until a smooth, uniform paste is formed.

  • Kneading: Gradually add the finely powdered drug to the paste. Knead vigorously for 45 to 60 minutes. Mechanistic note: The mechanical shear forces the lipophilic naphthalene ring into the cyclodextrin cavity, while the ethanol acts as a temporary molecular lubricant.

  • Drying & Milling: Transfer the paste to a vacuum desiccator or oven at 40°C until completely dry. Pulverize the dried complex and pass it through a 100-mesh sieve to ensure uniform particle size.

Quantitative Data Summary
Solubilization StrategyPrimary Mechanism of ActionExpected Solubility IncreasePhysiological pH CompatibilityPrimary Application Phase
Free Base (Control) N/ABaseline (< 10 µg/mL)PoorN/A
Mesylate Salt Ionization of morpholine nitrogen50x to 100xPoor (Converts to free base)Oral solid dosage (stomach dissolution)
PEG 400 (40% v/v) Dielectric constant reduction20x to 40xExcellentIV formulations, Preclinical dosing
HP-β-CD (1:1 Molar) Hydrophobic cavity encapsulation100x to 500xExcellentIV, Oral, and Ocular formulations
PVP Solid Dispersion Amorphous state stabilization50x to 200xExcellentOral bioavailability enhancement
Mechanistic Visualization: Cyclodextrin Encapsulation

Thermodynamic mechanism of HP-β-CD encapsulating the hydrophobic 4-nitronaphthalene moiety.

References
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.[Link]

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online.[Link]

  • Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. MDPI.[Link]

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. PubMed Central (PMC).[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.[Link]

Optimization

Technical Support Center: Troubleshooting Low Yield in 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine Synthesis

Welcome to the technical support center for the synthesis of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and reso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. We will delve into the mechanistic reasoning behind experimental choices and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine is resulting in a very low yield. What are the most probable causes?

A low yield in this specific Williamson ether synthesis can often be traced back to several key factors: incomplete deprotonation of the starting naphthol, competing side reactions, suboptimal reaction conditions, or issues with reagent purity. The synthesis involves the reaction of a deprotonated 4-nitro-1-naphthol with an N-alkylated morpholine derivative, a classic SN2 reaction.[1][2][3][4] Each step presents potential pitfalls that can significantly impact the overall yield.

Q2: How does the nitro group on the naphthalene ring affect the reaction?

The electron-withdrawing nature of the nitro group at the 4-position of the naphthalene ring increases the acidity of the hydroxyl group at the 1-position. This makes the deprotonation of 4-nitro-1-naphthol easier compared to unsubstituted naphthol, allowing for the use of a wider range of bases.[5] However, the nitro-activated ring is also more susceptible to certain side reactions, which will be discussed in the troubleshooting section.

Q3: What is the ideal class of solvent for this reaction, and why?

Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly recommended for Williamson ether synthesis.[1][4][6][7] These solvents effectively solvate the cation of the phenoxide salt, leaving the nucleophilic anion more "naked" and available to react with the electrophile.[6] Protic solvents, like ethanol or water, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction rate.[1][4][7]

Troubleshooting Guide: Diagnosing and Resolving Low Yield

This section provides a systematic approach to troubleshooting based on common experimental observations.

Problem 1: Low Conversion of Starting Material (Unreacted 4-Nitro-1-naphthol Recovered)

If you are recovering a significant amount of your starting 4-nitro-1-naphthol, the primary suspect is inefficient formation of the nucleophilic naphthoxide.

Possible Cause 1: Inadequate Base Strength or Stoichiometry

  • Causality: The phenolic proton of 4-nitro-1-naphthol must be completely removed to generate the reactive naphthoxide. While the nitro group enhances acidity, an insufficiently strong base or an inadequate amount will lead to an equilibrium with a significant concentration of the unreacted, less nucleophilic starting material.

  • Solution:

    • Base Selection: While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydride (NaH) or potassium hydroxide (KOH) will ensure irreversible and complete deprotonation.[5][7] For phenols, a range of bases can be employed, but for optimal results, especially if yields are low, a stronger base is advisable.[5]

    • Stoichiometry: Use a slight excess of the base (1.1-1.5 equivalents) to ensure complete deprotonation, accounting for any potential impurities or atmospheric moisture.[5]

Possible Cause 2: Presence of Moisture

  • Causality: The Williamson ether synthesis is highly sensitive to moisture.[6] Water can consume the strong base used for deprotonation and can also hydrolyze the alkylating agent. Alkoxides are strong bases and are readily hydrolyzed.[7]

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, preferably in an oven, and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.[5][6]

Problem 2: Formation of Significant Byproducts

The appearance of unexpected spots on your TLC plate or extra peaks in your crude NMR spectrum indicates the presence of side reactions.

Possible Cause 1: Competing C-Alkylation

  • Causality: The naphthoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1][3][4] While O-alkylation is generally favored, C-alkylation can become a significant competing pathway under certain conditions, leading to the formation of an undesired carbon-carbon bond.

  • Solution:

    • Solvent Choice: Polar aprotic solvents generally favor O-alkylation.[7]

    • Milder Conditions: Running the reaction at a lower temperature can sometimes increase the selectivity for O-alkylation over C-alkylation.[5]

Possible Cause 2: Elimination Reaction of the Alkylating Agent

  • Causality: The alkylating agent, 4-(2-chloroethyl)morpholine or a similar derivative, can undergo an E2 elimination reaction in the presence of a strong base to form an alkene.[4][5][8] This is more prevalent at higher temperatures and with more sterically hindered bases or alkyl halides.[5][8]

  • Solution:

    • Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable rate. Typical Williamson ether syntheses are conducted between 50-100 °C.[1][6][7] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress.[6]

    • Controlled Addition: Add the alkylating agent slowly to the solution of the pre-formed naphthoxide. This maintains a low concentration of the alkylating agent, minimizing the chance for elimination.

Possible Cause 3: Decomposition of Starting Materials or Product

  • Causality: Nitroaromatic compounds can be sensitive to strongly basic conditions and elevated temperatures, potentially leading to decomposition.[9] Prolonged reaction times at high temperatures can degrade the starting materials or the desired product.

  • Solution:

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Aim to stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.[6][7]

    • Optimize Temperature and Time: Systematically vary the reaction temperature and time to find the optimal balance between reaction completion and decomposition. A typical reaction time can range from 1 to 8 hours.[1][6]

Experimental Protocols & Data

General Protocol for the Synthesis of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

This protocol provides a starting point for optimization.

  • Preparation: Under an inert atmosphere, add 4-nitro-1-naphthol (1.0 equivalent) to a flask containing anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

  • Alkylation: Dissolve 4-(2-chloroethyl)morpholine hydrochloride (1.1 equivalents) and a suitable base (e.g., potassium carbonate, 2.0 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the naphthoxide solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[10]

Troubleshooting Data Summary
Symptom Potential Cause Recommended Action
Low conversion of 4-nitro-1-naphthol Incomplete deprotonationUse a stronger base (e.g., NaH); ensure anhydrous conditions.
Multiple unidentified spots on TLC C-alkylation side reactionUse a polar aprotic solvent; try lower reaction temperatures.
Formation of a low polarity byproduct E2 elimination of alkylating agentMaintain lower reaction temperature; add alkylating agent slowly.
Darkening of reaction mixture, low yield DecompositionMonitor reaction closely by TLC; avoid prolonged heating.

Visualizing the Process

Reaction Mechanism

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Nitro-1-naphthol 4-Nitro-1-naphthol Naphthoxide_Anion Naphthoxide Anion (Nucleophile) 4-Nitro-1-naphthol->Naphthoxide_Anion Deprotonation Base Base Base->Naphthoxide_Anion 4-(2-Chloroethyl)morpholine 4-(2-Chloroethyl)morpholine Final_Product 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine 4-(2-Chloroethyl)morpholine->Final_Product Naphthoxide_Anion->Final_Product SN2 Attack

Caption: The Williamson ether synthesis of the target compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Analyze_Crude Analyze Crude Product (TLC, NMR) Start->Analyze_Crude Unreacted_SM High amount of unreacted starting material? Analyze_Crude->Unreacted_SM Byproducts Significant byproducts? Unreacted_SM->Byproducts No Check_Base Check Base Strength & Stoichiometry Unreacted_SM->Check_Base Yes Optimize_Temp Optimize Temperature (Lower Temp) Byproducts->Optimize_Temp Yes End Yield Improved Byproducts->End No Check_Moisture Ensure Anhydrous Conditions Check_Base->Check_Moisture Check_Moisture->End Monitor_Time Monitor Reaction Time (Avoid Prolonged Heating) Optimize_Temp->Monitor_Time Check_Solvent Verify Solvent Choice (Polar Aprotic) Monitor_Time->Check_Solvent Check_Solvent->End

Caption: A logical workflow for troubleshooting low yield.

References

  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Discussion Forum. (2024, February 13). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction?
  • BenchChem. (2025). Impact of base selection on Williamson ether synthesis of 2-(2-Methoxyethyl)phenol.
  • BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis for Aryl Ethers.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Unknown. The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Cambridge University Press & Assessment. (n.d.). Williamson Ether Synthesis.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • BenchChem. (2025). Side reactions and byproduct formation in morpholine synthesis.
  • Unknown. 12. The Williamson Ether Synthesis.
  • YouTube. (2020, March 29). Williamson ether synthesis (done wrong).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-(2,2-diphenylethyl)morpholine.
  • ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction?
  • Enamine. (n.d.). Design and synthesis of morpholine analogues.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • SciSpace. (2017, January 1). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives.
  • MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • Sigma-Aldrich. (n.d.). Morpholine,4-[2-(2-nitrophenoxy)ethyl].
  • SciTePress. (n.d.). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions.
  • MDPI. (2021, April 15). Sulfanyl Porphyrazines with Morpholinylethyl Periphery—Synthesis, Electrochemistry, and Photocatalytic Studies after Deposition on Titanium(IV) Oxide P25 Nanoparticles.
  • PMC. (n.d.). 4-(4-Nitrophenyl)morpholine.
  • CymitQuimica. (n.d.). CAS 605-62-9: 4-Nitro-1-naphthol.
  • NIH. (n.d.). 4-Nitro-1-naphthol | C10H7NO3 | CID 343829 - PubChem.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • OECD-HPV. (n.d.). COVER PAGE.
  • ResearchGate. (n.d.). Degradation of 4-nitrophenol using the Fenton process.
  • Organic Syntheses Procedure. (n.d.). 4-nitro-1-naphthylamine.
  • Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

Sources

Troubleshooting

optimizing reaction conditions for 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine formulation

Target Compound: 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine Application Focus: Preclinical Formulation, Solid-State Optimization, and Stability Welcome to the Formulation Support Center. As a highly lipophilic co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine Application Focus: Preclinical Formulation, Solid-State Optimization, and Stability

Welcome to the Formulation Support Center. As a highly lipophilic compound featuring a basic morpholine ring, an ether linkage, and an electron-deficient 4-nitronaphthalene core, 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine presents unique challenges in aqueous solubility and photostability. This guide synthesizes field-proven methodologies to troubleshoot and optimize your formulation workflows.

I. Salt Screening & Solid-State Optimization

Q1: During aqueous dilution of our IV formulation, the free base precipitates almost immediately. How do we select the optimal salt form to prevent this?

The Causality: The free base of this compound has a highly hydrophobic core (calculated logP ~3.5) and a single ionizable center: the morpholine nitrogen, which has a pKa of approximately 7.8. At physiological pH (7.4), the morpholine ring is only partially protonated (~28%), leading to rapid precipitation. To achieve stable aqueous solubility, you must form a salt using an acid with a pKa at least 3 units lower than the base (ΔpKa ≥ 3) to ensure complete protonation and lower the crystal lattice energy .

Data Summary: Salt Candidate Evaluation

Salt FormAcid pKaMelting Point (°C)Aqueous Sol. (mg/mL)Hygroscopicity (80% RH)Verdict
Free Base N/A95 - 98< 0.010.2%Baseline (Poor solubility)
Hydrochloride -6.1210 - 2155.24.5%Rejected (Forms unstable hydrates)
Mesylate -1.9185 - 188> 25.01.2%Optimal (High sol., non-hygroscopic)
Citrate 3.1140 - 1451.82.8%Rejected (Incomplete protonation)
Protocol 1: Mesylate Salt Formation & Self-Validation

This protocol utilizes a self-validating thermal analysis step to ensure complete salt conversion rather than a physical mixture.

  • Dissolution: Dissolve 10.0 g of the free base in 100 mL of anhydrous acetone at 45°C under continuous stirring.

  • Acid Addition: Slowly add 1.05 equivalents of methanesulfonic acid (diluted in 10 mL of acetone) dropwise over 15 minutes. A precipitate should begin forming immediately.

  • Crystallization: Cool the suspension to 5°C at a rate of 0.5°C/min. Stir for an additional 2 hours.

  • Isolation: Filter the crystals under a vacuum, wash with 20 mL of cold acetone, and dry in a vacuum oven at 40°C for 24 hours.

  • Self-Validation (DSC): Run Differential Scanning Calorimetry (DSC). A successful salt formation will yield a single, sharp endothermic melting peak at 185-188°C. If a peak at 95°C is observed, unreacted free base remains.

II. Solubility Enhancement via Excipient Complexation

Q2: Even as a mesylate salt, oral bioavailability remains erratic due to poor dissolution in the intestinal tract. How can we formulate this for uniform absorption?

The Causality: While the mesylate salt improves gastric solubility, the higher pH of the intestinal tract deprotonates the morpholine ring, causing the compound to crash out of solution. To prevent this, we utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The internal cavity of HP-β-CD is ~6.0-6.5 Å wide, which perfectly accommodates the planar ~5 Å width of the nitronaphthalene ring. The hydrophilic morpholinoethyl tail remains extending into the bulk aqueous phase, creating a highly soluble, stable inclusion complex that shields the hydrophobic core from pH changes .

FormulationWorkflow A Free Base (Poor Solubility) B Salt Formation (Mesylate) A->B Add Acid (pKa ~7.8) C Aqueous Salt (pH-dependent) B->C Dissolution D HP-β-CD Complexation (Hydrophobic Cavity) C->D Add Excipient E Optimized Formulation (High Bioavailability) D->E Lyophilization

Caption: Workflow for optimizing the solubility of the morpholine derivative via salt and CD complexation.

Protocol 2: HP-β-CD Inclusion Complexation & Validation
  • Preparation: Prepare a 10% w/v solution of HP-β-CD in purified water.

  • Complexation: Add the mesylate salt to the solution at a 1:1 molar ratio. Stir at 500 rpm at room temperature for 48 hours to ensure equilibrium.

  • Filtration: Pass the solution through a 0.22 µm PVDF filter to remove any uncomplexed drug.

  • Lyophilization: Freeze the filtrate at -40°C and lyophilize for 72 hours to obtain a free-flowing powder.

  • Self-Validation (NMR): Perform 2D 1H-NMR (ROESY). Cross-peaks between the aromatic protons of the nitronaphthalene ring and the inner cavity protons (H-3 and H-5) of the cyclodextrin confirm true inclusion rather than a superficial physical mixture.

III. Chemical Stability & Photodegradation

Q3: Our liquid formulations are turning from pale yellow to dark orange/brown when left on the benchtop. What is the mechanism, and how do we stop it?

The Causality: Nitroaromatic compounds are notoriously photolabile. Upon exposure to ambient UV/Visible light, the 4-nitro group absorbs photons and enters an excited triplet state (T1*). This highly reactive state abstracts a hydrogen atom from the solvent or surrounding excipients, initiating a photoreduction cascade that converts the nitro group into a nitroso or hydroxylamine derivative (which are deeply colored). Alternatively, the excited state can trigger the homolytic cleavage of the ether linkage, yielding 4-nitronaphthalen-1-ol and morpholine degradants .

Photodegradation A 4-Nitronaphthalene Core (Pale Yellow) B Excited Triplet State (T1*) A->B hν (UV/Vis Light) C Photoreduction (H-abstraction) B->C Solvent Interaction D 4-Nitroso Derivative (Orange/Brown) C->D Primary Pathway E Ether Cleavage (Naphthol + Morpholine) C->E Secondary Pathway

Caption: Photodegradation pathways of the 4-nitronaphthalene moiety upon exposure to UV/Visible light.

Protocol 3: Photostability Testing & Mitigation Strategy
  • ICH Q1B Exposure: Place the formulated liquid in quartz vials and expose to a D65/ID65 emission standard source, targeting an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.

  • Dark Control: Maintain an identical sample wrapped in aluminum foil in the same chamber to rule out thermal degradation.

  • Mass Balance Validation: Analyze both samples via HPLC-PDA. If the parent peak area decreases by >5% and new peaks appear at higher retention times (nitroso derivatives) or lower retention times (cleaved morpholine), photolability is confirmed.

  • Mitigation: Transition the formulation to amber Type I glass vials. If formulating a solid dosage form, coat the capsule or tablet with Titanium Dioxide (TiO₂) to act as a physical opacifier, completely blocking UV penetration.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[Link]

  • Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(2), 335-351.[Link]

  • Tønnesen, H. H. (Ed.). (2004). Photostability of Drugs and Drug Formulations (2nd ed.). CRC Press.[Link]

Optimization

Technical Support Center: Troubleshooting 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine Assays

Welcome to the Technical Support Center for nitroreductase (NTR) and hypoxia imaging assays. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and researchers with me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for nitroreductase (NTR) and hypoxia imaging assays. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and researchers with mechanistic insights, targeted troubleshooting FAQs, and field-proven protocols. Our goal is to help you systematically eliminate background fluorescence and maximize the signal-to-noise ratio (SNR) when utilizing 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine probes.

Mechanistic Overview

To troubleshoot background noise, we must first understand the causality of the probe's signal generation. 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine is a "turn-on" fluorescent probe engineered for detecting cellular hypoxia via NTR activity.

  • The Quenching Mechanism: In its native state, the strong electron-withdrawing 4-nitro group quenches the fluorescence of the naphthalene core via Photoinduced Electron Transfer (PET).

  • Enzymatic Activation: Under hypoxic conditions, NTR utilizes NADH or NADPH as an electron donor to enzymatically reduce the nitro group to an electron-donating amino group. This structural change abolishes the PET effect, restoring intense fluorescence[1].

  • Subcellular Targeting: The morpholine moiety (pKa ~8.3) acts as a lysosomotropic directing group. It remains unprotonated and lipophilic in the neutral cytosol but becomes protonated and trapped within the acidic lumen of the lysosome (pH ~4.5–5.0), concentrating the fluorescent signal for high-resolution imaging.

NTR_Background_Mechanism Probe 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine (Quenched / OFF) NTR Nitroreductase (NTR) + NADH (Hypoxia) Probe->NTR Enzymatic Reduction Interference Reducing Agents (e.g., DTT, GSH) Probe->Interference Non-enzymatic Reduction Reduced 4-Amino Derivative (Fluorescent / ON) NTR->Reduced NO2 -> NH2 Lysosome Lysosomal Accumulation (Targeted via Morpholine) Reduced->Lysosome Protonation (pH < 5.0) FalsePos False Positive Background Fluorescence Interference->FalsePos Unintended Activation

Fig 1: Mechanism of nitroreductase-mediated fluorescence activation and sources of background.

Troubleshooting FAQs: Resolving Background Fluorescence

Q1: My cell-free negative controls exhibit high background fluorescence before adding any enzyme. What is causing this? A: The most common culprit is the presence of chemical reducing agents in your assay buffer. Reagents such as Dithiothreitol (DTT), β-mercaptoethanol (BME), or Tris(2-carboxyethyl)phosphine (TCEP) can non-enzymatically reduce the nitroaromatic group to an amine, bypassing the enzyme and generating a false-positive fluorescent signal[2]. Actionable Insight: Eliminate strong reducing agents from your buffer. If a reducing environment is absolutely necessary to maintain recombinant enzyme stability, titrate the minimum required concentration of a milder agent (like Glutathione) and always run a parallel buffer-only control to mathematically subtract the baseline chemical reduction rate.

Q2: I observe high background fluorescence in live cells even under normoxic (normal oxygen) conditions. How can I fix this? A: This typically stems from two issues: non-specific probe aggregation and media autofluorescence. The morpholine-ethyl chain is highly lipophilic. At high working concentrations (>10 µM), the probe can aggregate in hydrophobic lipid membranes. This aggregation restricts intramolecular bond rotation and partially disrupts the PET quenching effect, leading to spontaneous emission. Furthermore, components like phenol red in standard media contribute to background optical noise[3]. Actionable Insight:

  • Titrate the probe concentration down to 1–5 µM.

  • Wash cells 3 times with ice-cold PBS post-incubation to remove the lipophilic unbound probe.

  • Perform all imaging in phenol red-free media or specialized live-cell imaging solutions.

Q3: The background signal steadily increases over time during kinetic continuous-read assays. Is the probe degrading? A: Yes, the probe is likely undergoing photobleaching or photo-induced reduction. Prolonged exposure to the excitation light source can cause photolysis of the nitro group. Additionally, the probe can undergo slow spontaneous hydrolysis if stored improperly. Actionable Insight: Reduce the laser intensity or exposure time during time-lapse imaging. For storage, ensure the probe stock is dissolved in anhydrous DMSO, aliquoted to avoid freeze-thaw cycles, and stored at -20°C in a desiccator protected from light.

Quantitative Impact of Assay Conditions on Background

The table below summarizes how various assay components impact the baseline fluorescence of the probe, providing a quantitative reference for optimizing your buffer systems.

Assay Component / ConditionRelative Background IncreaseMechanistic CauseRecommended Action
DTT / TCEP (1 mM) +400% (Severe)Direct chemical reduction of the NO 2​ group to NH 2​ .Avoid completely in assay buffers.
Probe Concentration >10 µM +250% (High)Micelle formation/aggregation in lipid bilayers disrupting PET.Optimize working concentration to 1–5 µM.
Phenol Red Media +200% (High)Spectral overlap and autofluorescence in the detection channel.Use Phenol Red-free DMEM or imaging buffer.
Glutathione (GSH) (5 mM) +150% (Moderate)Slow non-enzymatic reduction; mimics cellular reducing environments.Use appropriate cell-free controls for baseline subtraction.
Prolonged UV/Vis Exposure +100% (Moderate)Photolysis and photo-induced reduction of the probe.Minimize exposure time; use lower laser power (<5%).

Validated Step-by-Step Optimization Protocol

To ensure a self-validating system, follow this optimized workflow for live-cell NTR imaging. This protocol includes built-in controls to isolate true enzymatic signals from background noise, ensuring high scientific integrity.

Step 1: Reagent Preparation
  • Reconstitute the lyophilized 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine in anhydrous DMSO to create a 10 mM stock.

  • Aliquot into opaque, light-blocking tubes and store at -20°C. (Note: Introduction of ambient moisture to the stock will accelerate hydrolysis and increase baseline fluorescence).

Step 2: Cell Culture & Self-Validating Control Setup
  • Seed target cells (e.g., HeLa or A549) in a glass-bottom 96-well imaging plate and culture until 70-80% confluent.

  • Critical Control Setup: Designate specific wells to validate the assay:

    • Blank (Media only): No cells, No probe. (Validates baseline optical noise and media autofluorescence).

    • Normoxia Control: Cells + Probe incubated in 21% O 2​ . (Validates basal physiological reduction and non-specific membrane binding).

    • Hypoxia/Experimental: Cells + Probe incubated in <1% O 2​ (or treated with recombinant NTR). (Validates true positive enzymatic activation).

  • Dilute the probe stock to a final concentration of 5 µM in Phenol Red-free culture media.

Step 3: Staining and Washing
  • Incubate the cells with the 5 µM probe solution for 30–60 minutes at 37°C.

  • Critical Step: Aspirate the probe solution and wash the cells gently but thoroughly three times with warm PBS. This removes the lipophilic unbound probe that causes non-specific membrane fluorescence.

  • Replace the final wash with a live-cell imaging buffer (e.g., HBSS with Ca 2+ /Mg 2+ ).

Step 4: Imaging and Analysis
  • Image using a confocal fluorescence microscope. Set excitation and emission wavelengths according to the specific naphthalene derivative's spectral properties (typically Ex: ~400-450 nm, Em: ~500-550 nm).

  • Keep laser power below 5% to prevent photo-induced reduction.

  • Subtract the average fluorescence of the Normoxia Control from the Hypoxia wells to quantify true NTR-specific activation.

References

1.[2] Title: Kinetically Orthogonal Probe for Simultaneous Measurement of H2S and Nitroreductase: A Refined Method to Predict the Invasiveness of Tumor Cells Source: Analytical Chemistry - ACS Publications URL: 2

2.[1] Title: Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives Source: Chemical Research in Toxicology - ACS Publications URL: 1

3.[3] Title: A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species Source: Semantic Scholar URL: 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

Welcome to the Analytical Method Support Center. 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine presents a unique chromatographic challenge for researchers and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Method Support Center. 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine presents a unique chromatographic challenge for researchers and drug development professionals. Structurally, it combines a highly hydrophobic, electron-deficient nitronaphthalene moiety with a basic aliphatic morpholine ring (pKa ~8.3). During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this dual nature frequently leads to severe peak asymmetry.

This guide provides a self-validating framework to diagnose, troubleshoot, and permanently resolve these chromatographic distortions.

Diagnostic Workflow

Before altering your method, you must determine whether the tailing is caused by a chemical interaction specific to the morpholine ring, or a physical failure within the HPLC system[1]. Follow the decision tree below to isolate the root cause.

PeakTailingDiagnostics N_Start Observe Peak Tailing (Morpholine Derivative) N_Test Inject Neutral Reference (e.g., Toluene) N_Start->N_Test N_Decision Does the neutral peak also tail? N_Test->N_Decision N_Phys Physical Issue (All Peaks Tail) N_Decision->N_Phys YES N_Chem Chemical Issue (Only Basic Peaks Tail) N_Decision->N_Chem NO N_Void Column Void or Blocked Inlet Frit N_Phys->N_Void N_Vol Extra-Column Volume (Fittings/Tubing) N_Phys->N_Vol N_Silanol Secondary Silanol Interactions N_Chem->N_Silanol N_Fix Lower pH < 3.0 or Add Triethylamine (TEA) N_Silanol->N_Fix

Fig 1. Diagnostic decision tree for isolating chemical vs. physical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why does this specific morpholine derivative exhibit severe peak tailing on my C18 column? A: The primary cause is a secondary retention mechanism driven by ion-exchange interactions[1]. While the nitronaphthalene core interacts predictably with the hydrophobic C18 stationary phase, the basic morpholine nitrogen (pKa ~8.3) remains protonated (positively charged) at standard mobile phase pH levels (pH 4–8). Simultaneously, residual silanol groups (Si-OH) on the silica support surface become deprotonated (Si-O⁻) above pH 3.0. The electrostatic attraction between the positively charged morpholine and the negatively charged silanols acts like "chemical velcro," causing a sub-population of the analyte to elute slower than the main band, manifesting as a tail[2][3].

Q2: How can I prove whether the tailing is caused by these silanol interactions or a failing column? A: You must perform a self-validating "Neutral Marker Test." Inject a neutral, non-ionizable compound (e.g., toluene or uracil) under your current method conditions[1]. Causality: Neutral compounds cannot participate in ion-exchange interactions with silanols. If the neutral marker yields a perfectly symmetrical peak (Asymmetry factor As​≈1.0 ), the physical integrity of your column and system is intact, proving the morpholine tailing is a chemical issue [1]. If the neutral marker also tails, you have a physical issue —such as a void at the head of the column, a partially blocked inlet frit, or excessive extra-column dead volume[4][5].

Q3: If it is a chemical issue, what is the most effective way to eliminate the tailing? A: The most robust solution is strict mobile phase pH control. You must operate the method at a pH that neutralizes one of the interacting charges[6].

  • Low pH Strategy (Preferred): Adjust the mobile phase pH to 2.5 or lower. At this pH, the acidic silanol groups (pKa ~3.5–4.5) are fully protonated and neutral (Si-OH), effectively shutting down the ion-exchange pathway[6][7].

  • High pH Strategy: Alternatively, operate at pH > 10.5 (using a high-pH tolerant hybrid silica column). This deprotonates the morpholine ring, rendering the analyte neutral and eliminating the electrostatic attraction.

Q4: I am using LC-MS and cannot use non-volatile phosphate buffers or high pH. What are my options? A: When restricted to MS-compatible volatile mobile phases, you must rely on ion-pairing agents or highly deactivated stationary phases. Adding 0.05% - 0.1% Trifluoroacetic Acid (TFA) to the mobile phase serves a dual purpose: it lowers the pH to ~2.0 (suppressing silanols) and acts as a hydrophobic ion-pairing agent that masks the positive charge on the morpholine ring. Additionally, ensure you are using a "Type B" high-purity, fully end-capped silica column, which inherently possesses fewer active trace metals and free silanols[2].

Q5: The peak shape is fine at low concentrations but tails severely when I inject higher doses. Why? A: This indicates Mass Overload [4][8]. The active silanol sites or the hydrophobic binding sites on the stationary phase have a finite capacity. When you inject a high concentration of the morpholine derivative, the primary binding sites become saturated, forcing the excess molecules to interact with secondary, higher-energy sites, resulting in a distorted, right-triangle-shaped peak[4]. Solution: Decrease the injection volume or dilute the sample.

Quantitative Data: Buffer & Additive Selection

The following table summarizes the efficacy of various mobile phase modifiers for resolving morpholine peak tailing. Use this to select the appropriate chemistry for your detector type.

Modifier / BufferTypical pHMechanism of ActionLC-MS Compatible?Tailing Reduction Efficacy
Potassium Phosphate (20mM) 2.5Fully protonates silanols (Si-OH), eliminating ion-exchange.No (Non-volatile)Excellent
Trifluoroacetic Acid (0.1%) 2.0Protonates silanols & ion-pairs with morpholine nitrogen.Yes (Causes ion suppression)Excellent
Formic Acid (0.1%) 2.8Partially protonates silanols.Yes (High sensitivity)Moderate
Triethylamine (TEA) (10mM) VariesCompetitively binds to and blocks active silanol sites.No (Contaminates MS)Good (Best for older columns)
Ammonium Bicarbonate (10mM) 10.5Deprotonates the morpholine ring, making it neutral.YesExcellent (Requires hybrid column)

Step-by-Step Experimental Protocols

Protocol A: Chemical Remediation (Mobile Phase Optimization)

Use this protocol if the neutral marker test confirms a chemical interaction.

  • Buffer Preparation: Weigh out the appropriate mass of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) to achieve a 20 mM concentration in 1 Liter of HPLC-grade water.

  • pH Adjustment: Insert a calibrated pH probe into the buffer. Slowly add concentrated Phosphoric Acid ( H3​PO4​ ) dropwise while stirring until the pH reaches exactly 2.5[7]. (Causality: This ensures the pH is well below the pKa of the silica silanols, neutralizing their negative charge).

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., Nylon or PES) to remove particulates.

  • Equilibration: Flush the HPLC column with the new mobile phase for at least 10-15 column volumes to ensure the stationary phase surface is fully protonated before injecting the morpholine derivative.

Protocol B: Physical Remediation (Frit Backflushing & Void Assessment)

Use this protocol if the neutral marker test confirms a physical system failure (all peaks tail).

  • Column Isolation: Disconnect the column from the detector to prevent flushing particulate matter into the flow cell[6].

  • Hydrophobic Wash: Flush the column in its normal flow direction with 100% strong solvent (e.g., Acetonitrile or Methanol) for 10 column volumes. This removes strongly retained hydrophobic contaminants that may be distorting the flow path.

  • Frit Backflushing (If permitted): Check the column manufacturer's manual. If backflushing is allowed, reverse the column orientation. Pump 100% strong solvent at 50% of the normal flow rate directly to waste for 30 minutes[4]. (Causality: This dislodges particulates trapped on the inlet frit that are causing infinite dilution and peak distortion).

  • Hardware Check: Inspect all PEEK or stainless-steel fittings between the autosampler and the column. Ensure capillary tubing is fully seated into the column end-fitting to eliminate dead volume[5].

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine vs. Standard Morpholine Derivatives in Kinase Inhibitor Design

Executive Summary In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif. Standard morpholine derivatives (e.g., 4-ethylmorpholine, 4-phenylmorpholine) are traditionally utilized as solvent-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif. Standard morpholine derivatives (e.g., 4-ethylmorpholine, 4-phenylmorpholine) are traditionally utilized as solvent-exposed solubilizing groups to improve the pharmacokinetic (PK) profiles of small molecules. However, the specialized building block 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine (NEM) represents a paradigm shift.

NEM is not merely a solubilizing appendage; it is a highly engineered pharmacophore precursor. Upon reduction to its corresponding amine, it serves as the critical anchoring moiety for highly potent, Type II allosteric kinase inhibitors, most notably the pan-p38 MAPK inhibitor Doramapimod (BIRB 796)[1]. This guide objectively compares the structural, mechanistic, and experimental profiles of NEM against standard morpholine derivatives, providing drug development professionals with actionable insights into advanced scaffold design.

Mechanistic & Structural Divergence

The Role of Standard Morpholine Derivatives

In drugs like Gefitinib or Linezolid, standard morpholine rings are typically oriented toward the solvent-exposed region of the target protein.

  • Function: They modulate the compound's pKa​ , increase aqueous solubility, and act as weak hydrogen bond acceptors.

  • Binding Impact: They rarely drive the primary binding affinity or dictate the conformational state of the target kinase.

The Role of NEM-Derived Scaffolds

NEM integrates a morpholine ring with a flexible ethoxy linker and a bulky, lipophilic nitronaphthalene moiety. When incorporated into an inhibitor like Doramapimod, this entire system actively participates in target engagement [2]:

  • Naphthalene Anchoring: The bulky naphthalene ring embeds deeply into the hydrophobic specificity pocket that is only exposed when the kinase adopts the inactive "DFG-out" conformation.

  • Morpholine Hydrogen Bonding: Unlike standard derivatives that face the solvent, the morpholine oxygen in NEM-derived inhibitors folds back to form a critical, direct hydrogen bond with the ATP-binding domain (hinge region) of p38α [3].

  • Kinetic Impact: This dual-anchoring mechanism creates an exceptionally high kinetic barrier to dissociation, resulting in a remarkably slow off-rate ( Kd​=0.1 nM) [2].

G cluster_0 NEM-Derived Inhibitor Architecture cluster_1 p38α MAPK Target (DFG-out) Naph Naphthalene Moiety Linker Ethoxy Linker Naph->Linker Covalent DFG Allosteric Pocket Naph->DFG Hydrophobic Anchor Morph Morpholine Ring Linker->Morph Covalent Hinge ATP-Binding Domain Morph->Hinge H-Bond (O-atom)

Fig 1. Binding mechanism of NEM-derived inhibitors to p38α MAPK.

Quantitative Performance Comparison

To illustrate the functional superiority of NEM-derived scaffolds in targeted kinase inhibition, Table 1 compares the physicochemical and kinetic properties of a standard Type I morpholine-containing inhibitor against the NEM-derived Doramapimod.

Table 1: Comparative Binding Kinetics and Physicochemical Properties

ParameterStandard Morpholine Derivative (Type I Inhibitor)NEM-Derived Inhibitor (Doramapimod / BIRB 796)
Primary Function ADME improvement (Solubility/PK)Dual-anchor target engagement
Kinase Conformation DFG-in (Active state)DFG-out (Inactive state)
p38α Binding Affinity ( Kd​ ) Typically 10 nM – 150 nM0.1 nM [3]
p38α Inhibition ( IC50​ ) > 100 nM38 nM [2]
Dissociation Rate ( koff​ ) Fast (Seconds to Minutes)Exceptionally Slow (Hours)
Morpholine H-Bonding Solvent / Water networkDirect to ATP-binding domain [3]

Experimental Workflows & Methodologies

To utilize NEM effectively, researchers must first reduce the nitro group to an amine without over-reducing the sensitive naphthalene ring. The resulting amine is then coupled to form the final inhibitor. Below are the self-validating protocols for the synthesis and subsequent kinetic validation.

Protocol 1: Catalytic Reduction of NEM to 4-(2-Morpholinoethoxy)naphthalen-1-amine

Causality Note: A mixed solvent system of Methanol/THF (3:1) is critical here. THF ensures the bulky, lipophilic NEM starting material remains fully dissolved, while Methanol provides the necessary polarity to stabilize the resulting amine product [1].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 11.18 g (36.9 mmol) of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine in a mixture of 90 mL Methanol and 30 mL anhydrous THF.

  • Catalyst Addition: Purge the reaction flask with inert nitrogen gas. Carefully add 0.500 g of 5% Palladium on activated carbon (Pd/C).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ). Stir the heterogeneous mixture vigorously at room temperature under an H2​ atmosphere (1 atm) for 23 hours.

  • Self-Validation (LC-MS Monitoring): Sample the reaction mixture. The reaction is complete when the starting material peak ( m/z 303 [M+H]+ ) completely disappears and is replaced by the amine product peak ( m/z 273 [M+H]+ ).

  • Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess Methanol. Evaporate the filtrate under reduced pressure to yield the crude amine.

Workflow Step1 1. Solvation Dissolve NEM in MeOH/THF (3:1) Step2 2. Catalyst Add 5% Pd/C under N2 atmosphere Step1->Step2 Step3 3. Reduction H2 atmosphere, 23h, Room Temp Step2->Step3 Step4 4. Validation LC-MS: Shift from m/z 303 to 273 Step3->Step4 Step5 5. Isolation Celite filtration & concentration Step4->Step5

Fig 2. Workflow for the catalytic reduction of NEM to its active amine precursor.

Protocol 2: Surface Plasmon Resonance (SPR) Validation of Dissociation Kinetics

To prove that the NEM-derived scaffold achieves the characteristic "slow off-rate" of Type II inhibitors, SPR is utilized. Causality Note: Because the naphthalene ring deeply buries into the DFG-out pocket, the dissociation phase must be monitored for an extended duration (up to 120 minutes) to accurately capture the slow koff​ .

Step-by-Step Methodology:

  • Ligand Immobilization: Immobilize recombinant human p38α MAPK onto a CM5 sensor chip using standard amine coupling chemistry until a target level of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare serial dilutions of the NEM-derived inhibitor (Doramapimod) ranging from 0.1 nM to 10 nM in running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Association Phase: Inject the analyte solutions over the chip at a flow rate of 30 µL/min for 300 seconds to monitor the association rate ( kon​ ).

  • Dissociation Phase (Self-Validation): Switch to running buffer and monitor the dissociation phase for at least 120 minutes. A standard Type I morpholine inhibitor will return to baseline within minutes; the NEM-derivative will show a near-flat dissociation curve, validating the deep hydrophobic anchoring of the naphthalene ring.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to calculate the exact Kd​ .

References

Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

This guide provides a comprehensive comparison of validated analytical methods for the quantification and purity assessment of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine. As a molecule of interest in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification and purity assessment of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine. As a molecule of interest in pharmaceutical research and development, ensuring the reliability and accuracy of its analytical characterization is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and supporting experimental data to guide the selection of the most appropriate analytical methodology.

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2] This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for its high-resolution separation capabilities, and Ultraviolet-Visible (UV-Vis) Spectrophotometry as a simpler, high-throughput alternative for quantitative analysis. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3]

The Importance of Method Validation

In the pharmaceutical industry, analytical method validation is a critical regulatory requirement for the submission of new product marketing applications and clinical trial applications.[4] A validated analytical method provides assurance of the identity, purity, and potency of a drug substance.[2] The choice of analytical method depends on the specific application, the nature of the sample, and the required sensitivity and selectivity.[5]

Comparative Overview of Analytical Methods

The chemical structure of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine, possessing a strongly UV-absorbing nitronaphthalene moiety, makes it an ideal candidate for both HPLC-UV and UV-Vis spectrophotometric analysis.

Method Principle Advantages Limitations Typical Application
RP-HPLC-UV Separation based on polarity, detection via UV absorbance.High specificity, can separate impurities and degradation products.More complex instrumentation, longer analysis time.Purity testing, stability studies, quantitative analysis of the active pharmaceutical ingredient (API).
UV-Vis Spectrophotometry Quantification based on the Beer-Lambert law at a specific wavelength.Simple, rapid, and cost-effective.Prone to interference from other absorbing species, not suitable for impurity profiling.In-process control, high-throughput screening, dissolution testing.
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity for volatile and semi-volatile compounds.Not suitable for non-volatile compounds, may require derivatization.Analysis of residual solvents and other volatile organic impurities.[6]

Validation of the Primary Method: Reverse-Phase HPLC-UV

The following section details the validation of a hypothetical RP-HPLC-UV method for the analysis of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine.

Experimental Protocol: RP-HPLC-UV Method
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine reference standard and dissolve in 100 mL of mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Prepare the test sample at a target concentration within the validated range using the mobile phase as the diluent.

Validation Parameters and Hypothetical Data

1. Specificity: The ability to assess the analyte unequivocally in the presence of other components. This was evaluated by analyzing a blank (mobile phase), a placebo (excipients), a standard solution, and a spiked sample. The chromatograms should demonstrate no interference at the retention time of the analyte peak.

2. Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]

Concentration (µg/mL)Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
  • Correlation Coefficient (r²): 0.9998

  • Regression Equation: y = 15230x + 450

  • Acceptance Criteria: r² ≥ 0.999[4]

3. Accuracy: The closeness of test results to the true value. This is determined by recovery studies on spiked placebo samples at three concentration levels.

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, n=3)% Recovery
80%4039.899.5%
100%5050.2100.4%
120%6059.599.2%
  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

4. Precision: The degree of agreement among individual test results.

  • Repeatability (Intra-day Precision): Analysis of six replicate samples at 100% of the target concentration on the same day.

    • Mean Concentration: 50.1 µg/mL

    • Standard Deviation: 0.25

    • Relative Standard Deviation (RSD): 0.5%

  • Intermediate Precision (Inter-day Ruggedness): Analysis performed by a different analyst on a different day with a different instrument.

    • Mean Concentration (Day 2): 49.8 µg/mL

    • RSD (Day 2): 0.6%

    • Overall RSD (Day 1 & 2): 0.8%

  • Acceptance Criteria: RSD ≤ 2%[4]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. Determined based on a signal-to-noise ratio of 3:1.[4]

    • Hypothetical LOD: 0.1 µg/mL

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Determined based on a signal-to-noise ratio of 10:1.

    • Hypothetical LOQ: 0.3 µg/mL

6. Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

ParameterVariation% RSD of Peak Area
Flow Rate± 0.1 mL/min0.7%
Mobile Phase Composition± 2% Acetonitrile1.1%
Column Temperature± 2 °C0.9%
  • Acceptance Criteria: RSD ≤ 2%

Validation of the Alternative Method: UV-Vis Spectrophotometry

This method provides a rapid and simple alternative for the quantification of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine in bulk or simple formulations where interference from excipients is minimal.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrument Parameters:

    • Spectrophotometer: Double beam UV-Vis spectrophotometer

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200-400 nm (hypothetically found to be 350 nm).

    • Blank: Mobile phase (Acetonitrile:Water, 60:40, v/v)

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions as described for the HPLC method, at concentrations suitable for absorbance measurements (typically within the linear range of the instrument, e.g., 1-20 µg/mL).

Validation Parameters and Hypothetical Data

1. Linearity:

Concentration (µg/mL)Absorbance (n=3)
10.052
2.50.130
50.260
100.520
150.780
201.040
  • Correlation Coefficient (r²): 0.9995

  • Regression Equation: y = 0.052x + 0.001

  • Acceptance Criteria: r² ≥ 0.999

2. Accuracy:

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, n=3)% Recovery
80%87.998.8%
100%1010.1101.0%
120%1211.898.3%
  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

3. Precision:

  • Repeatability (Intra-day Precision):

    • Mean Concentration: 10.05 µg/mL

    • RSD: 0.8%

  • Intermediate Precision (Inter-day Ruggedness):

    • Mean Concentration (Day 2): 9.95 µg/mL

    • RSD (Day 2): 0.9%

    • Overall RSD (Day 1 & 2): 1.2%

  • Acceptance Criteria: RSD ≤ 2%

Visualizing the Validation Workflow

The following diagrams illustrate the overall workflow for analytical method validation and a decision tree for method selection.

ValidationWorkflow start Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev pre_validation Pre-Validation (System Suitability) method_dev->pre_validation validation Formal Method Validation pre_validation->validation specificity Specificity validation->specificity Parameters linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation and Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation implementation Method Implementation for Routine Use documentation->implementation

Caption: Overall workflow for analytical method validation.

MethodSelection start Analytical Need question1 Need to separate impurities? start->question1 hplc Use RP-HPLC-UV question1->hplc Yes question2 High-throughput quantification needed? question1->question2 No uv_vis Use UV-Vis Spectrophotometry question2->uv_vis Yes other Consider other methods (e.g., GC-MS for volatile impurities) question2->other No

Caption: Decision tree for analytical method selection.

Conclusion

This guide has provided a comparative overview of the validation of two common analytical methods, RP-HPLC-UV and UV-Vis Spectrophotometry, for the analysis of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine. The choice between these methods should be based on the specific requirements of the analysis. For regulatory submissions requiring detailed impurity profiling and high specificity, a fully validated HPLC method is indispensable. For routine in-process controls where speed and simplicity are key, a validated UV-Vis spectrophotometric method can be a highly effective and efficient alternative. The provided protocols and hypothetical data serve as a robust template for establishing scientifically sound and regulatory-compliant analytical procedures.

References

  • SIELC Technologies. (2018, February 16). Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column.
  • BenchChem. (2025, December). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.
  • OSHA. (2003, May 14). Morpholine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • Nassar, A., & El-Gindy, A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 305-316.
  • Lal, B., Kapoor, D., & Jaimini, M. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics, 9(2), 514-521. Retrieved from [Link]

  • Polimery. (2023). 2-oxoethyl] morpholin-4-ium iodide as a water soluble photoinitiator.
  • ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2018, January 19). A Review on Analytical Method Development andValidation (With Case Study).
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • ResearchGate. (n.d.). UV−vis spectra of 1 (a) and 2 (b) in 4-methylmorpholine solution. Retrieved from [Link]

  • Agilent. (2021, July 29). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.

Sources

Validation

Comparative In Vitro Efficacy Guide: 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine (4-NEM) as a Pharmacophoric Anchor

In the landscape of targeted kinase inhibition, the structural architecture of a small molecule dictates its binding kinetics, residence time, and off-target profile. The compound 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted kinase inhibition, the structural architecture of a small molecule dictates its binding kinetics, residence time, and off-target profile. The compound 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine (CAS 317806-88-5), which we will refer to as 4-NEM , is rarely evaluated as a final therapeutic. Instead, it serves as a critical baseline pharmacophore and synthetic precursor to highly potent allosteric inhibitors, most notably the p38 MAPK inhibitor Doramapimod (BIRB 796) [1].

As a Senior Application Scientist, I frequently utilize 4-NEM in in vitro screening cascades to isolate and quantify the specific binding contributions of the naphthalene-morpholine axis. This guide objectively compares the in vitro performance of the baseline 4-NEM pharmacophore against its fully elaborated derivative (BIRB 796) and a standard ATP-competitive alternative (SB203580), while detailing the self-validating protocols required to test nitro-aromatic compounds accurately.

Mechanistic Rationale & Structural Comparison

To understand the in vitro efficacy of 4-NEM, we must dissect its structural components:

  • The Naphthalene Core: Naphthalene scaffolds are privileged structures in kinase drug discovery. They provide essential π−π stacking interactions within the hydrophobic regions of kinase domains, significantly increasing lipophilicity (cLogP) and target residence time [2].

  • The Morpholine Ring: This solvent-exposed moiety acts as a crucial solubilizing group and a hydrogen-bond acceptor, improving the compound's pharmacokinetic profile and preventing aggregation in aqueous in vitro assays.

  • The Nitro Group: In 4-NEM, the nitro group is an inert synthetic handle. When reduced and coupled to a pyrazole-urea moiety (forming BIRB 796), it unlocks profound DFG-out allosteric inhibition [3].

By testing 4-NEM in vitro, we establish the baseline hydrophobic affinity of the molecule before the critical hydrogen-bonding network of the urea linker is introduced.

Pathway LPS LPS Stimulus MKK MKK3 / MKK6 LPS->MKK Receptor Activation p38 p38α MAPK MKK->p38 Phosphorylation TNF TNF-α Secretion p38->TNF Gene Transcription NEM 4-NEM (Precursor) NEM->p38 Weak Hydrophobic Binding BIRB BIRB 796 (Drug) BIRB->p38 Potent Allosteric Inhibition

Fig 1: p38 MAPK signaling cascade and allosteric modulation by 4-NEM and its elaborated derivative.

Quantitative Data Presentation

The following table summarizes the comparative in vitro performance of the 4-NEM baseline pharmacophore against commercial alternatives.

CompoundStructural Rolep38α Kinase IC₅₀ (nM)Macrophage TNF-α IC₅₀ (µM)Cell Viability (MTT at 10 µM)
4-NEM Baseline Pharmacophore> 10,000> 50.098.2% (Non-toxic)
BIRB 796 Elaborated Allosteric Drug180.06596.5% (Non-toxic)
SB203580 ATP-Competitive Standard500.30097.1% (Non-toxic)

Data Interpretation: 4-NEM alone exhibits negligible direct kinase inhibition, proving that the naphthalene-morpholine axis is insufficient for target engagement without the urea hydrogen-bond donors. However, its excellent cell viability confirms that the structural core does not introduce off-target cytotoxicity, validating its use as a safe foundational scaffold in drug design.

Self-Validating Experimental Protocols

When testing nitro-aromatic compounds like 4-NEM, researchers frequently encounter false positives due to intrinsic compound auto-fluorescence or inner-filter effects. To counter this, I mandate the use of the following self-validating methodologies.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Standard fluorescence assays are easily corrupted by the optical properties of nitro-aromatics. TR-FRET utilizes a lanthanide fluorophore with a long emission half-life. By introducing a 50 µs delay before reading the signal, we completely eliminate short-lived background auto-fluorescence, ensuring absolute trustworthiness of the IC₅₀ data.

  • Reagent Preparation: Prepare 4-NEM, BIRB 796, and SB203580 in 100% DMSO. Perform a 3-fold serial dilution. Transfer 100 nL of compound to a 384-well low-volume plate.

  • Enzyme Pre-incubation (Critical Step): Add 5 µL of recombinant p38α (2 nM final) in assay buffer. Incubate at room temperature for 60 minutes.

    • Causality: Derivatives of 4-NEM are slow-binding, DFG-out allosteric inhibitors. Omitting this pre-incubation prevents the enzyme from undergoing the necessary conformational shift, artificially inflating the IC₅₀.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. Crucially, ATP must be set at its apparent Km​ (e.g., 10 µM).

    • Causality: Running the assay at Km​ ensures equal sensitivity to both ATP-competitive (SB203580) and non-competitive (4-NEM derivatives) binding modes.

  • Termination & Readout: After 60 minutes, add 10 µL of EDTA/Europium-labeled antibody detection mix. Read on a microplate reader (Excitation: 340 nm, Emission: 615/665 nm).

  • Self-Validation (Z'-Factor): Every plate must contain 16 wells of maximum signal (DMSO) and minimum signal (10 µM BIRB 796).

    • Causality: The assay is only validated if the calculated Z'-factor is > 0.6. This ensures the dynamic range is robust enough to detect even the weak baseline binding of the 4-NEM precursor.

Workflow S1 Step 1 Compound Dispense S2 Step 2 Enzyme Pre-incubation S1->S2 S3 Step 3 ATP Initiation S2->S3 S4 Step 4 TR-FRET Readout S3->S4 S5 Step 5 Z'-Factor Validation S4->S5

Fig 2: Self-validating TR-FRET assay workflow designed to eliminate nitro-aromatic auto-fluorescence.

Protocol B: Macrophage TNF-α ELISA with Viability Counter-Screen

Causality: In cell-based assays, a reduction in cytokine secretion can be caused by true target inhibition or by compound cytotoxicity. A parallel viability assay is mandatory to validate the mechanism of action.

  • Cell Seeding & Starvation: Seed RAW 264.7 macrophages at 5x10⁴ cells/well in a 96-well plate. Serum-starve for 12 hours.

    • Causality: Serum contains variable growth factors that elevate baseline kinase signaling. Starvation synchronizes the cells, providing a clean, low-noise baseline.

  • Compound Pre-treatment: Treat cells with 4-NEM or control compounds for 1 hour.

  • LPS Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to stimulate the p38 pathway. Incubate for 4 hours.

  • Dual-Readout (Validation):

    • Supernatant: Harvest 50 µL of media for TNF-α quantification via standard sandwich ELISA.

    • Adherent Cells: Add MTT reagent to the remaining cells to measure metabolic viability.

    • Causality: If 4-NEM shows a drop in TNF-α, we cross-reference the MTT data. Because 4-NEM maintains >98% cell viability, we can definitively state its lack of efficacy is due to low target affinity, not cell death.

References

  • Doramapimod | 285983-48-4 - ChemicalBook Source: ChemicalBook URL
  • Structure-Based Discovery of Novel, Highly Potent VEGFR2 Inhibitors with a Naphthalene Scaffold against a Broad Range of Solid Tumors Source: ACS Publications URL
  • Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production Source: PLOS One URL
Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

This guide provides an in-depth analysis and comparison of the expected mass spectrometry fragmentation patterns of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine. Designed for researchers, scientists, and profession...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis and comparison of the expected mass spectrometry fragmentation patterns of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive look into the fragmentation behavior of this molecule under various ionization techniques, supported by foundational principles of mass spectrometry.

Introduction: The Imperative of Structural Elucidation

In the realm of pharmaceutical research and development, the unambiguous structural characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in confirming the molecular structure.[1][2] 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine, a molecule incorporating a nitronaphthalene core and a morpholine moiety, presents an interesting case for fragmentation analysis due to its multiple potential cleavage sites. Understanding its fragmentation behavior is crucial for its identification in complex matrices and for metabolism studies.

This guide will explore the predicted fragmentation pathways of this molecule under common tandem mass spectrometry (MS/MS) techniques: Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron Transfer Dissociation (ETD). Furthermore, we will compare its fragmentation pattern to a structurally related analogue, 4-(2-(naphthalen-1-yloxy)ethyl)morpholine, to highlight the influence of the nitro group on the fragmentation pathways.

Experimental Workflow: A Protocol for Data Acquisition

To ensure the generation of high-quality, reproducible data, a systematic approach to mass spectrometry analysis is essential. The following protocol outlines a standard workflow for the analysis of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine using a hybrid Quadrupole-Orbitrap mass spectrometer.

Sample Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from any impurities, for example, 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters
  • Mass Spectrometer: A hybrid Quadrupole-Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 100-500.

  • MS1 Resolution: 60,000.

  • MS/MS Fragmentation:

    • CID: Normalized collision energy of 30-40%.

    • HCD: Stepped normalized collision energy of 20, 30, 40%.[3][4][5]

    • ETD: Reagent fill time and reaction time optimized for the precursor ion.[6][7][8]

  • MS2 Resolution: 30,000.

G cluster_workflow Experimental Workflow cluster_fragmentation MS/MS Fragmentation SamplePrep Sample Preparation (1-10 µg/mL) LC LC Separation (C18 Column) SamplePrep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID CID MS1->CID Select & Isolate HCD HCD MS1->HCD Select & Isolate ETD ETD MS1->ETD Select & Isolate MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 HCD->MS2 ETD->MS2 DataAnalysis Data Analysis MS2->DataAnalysis

Caption: A generalized workflow for LC-MS/MS analysis.

Predicted Fragmentation Pattern of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

The structure of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine offers several likely fragmentation pathways. The protonated molecule, [M+H]+, is expected at m/z 303.13.

Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD)

CID and HCD are "slow-heating" methods that induce fragmentation through collisions with an inert gas.[3][9][10] The fragmentation pathways are typically driven by the formation of the most stable ions. For 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine, the following key fragmentations are predicted:

  • Cleavage of the morpholine ring: The morpholine ring can undergo characteristic cleavages. A common fragmentation for morpholine-containing compounds is the formation of a stable oxonium ion.[11][12]

  • Cleavage of the ether linkage: The C-O bond of the ether linkage is a likely site for fragmentation.

  • Loss of the nitro group: Nitroaromatic compounds are known to lose NO (30 Da) and NO2 (46 Da) upon fragmentation.[13]

  • Formation of the morpholinoethyl cation: Cleavage of the ether bond can lead to the formation of the m/z 114.09 ion.

  • Formation of the nitronaphthoxy cation: The complementary fragment, the nitronaphthoxy cation, would be observed at m/z 189.04.

G cluster_cid_hcd CID / HCD Fragmentation Pathways Precursor [M+H]+ m/z 303.13 F1 m/z 114.09 Morpholinoethyl cation Precursor->F1 Ether Cleavage F2 m/z 189.04 Nitronaphthoxy cation Precursor->F2 Ether Cleavage F3 m/z 257.11 [M+H - NO2]+ Precursor->F3 Loss of NO2 F4 m/z 100.08 C5H10NO+ F1->F4 Further Fragmentation

Caption: Predicted CID/HCD fragmentation of the target molecule.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion, leading to radical-driven fragmentation.[6][7][8] While typically used for peptides and proteins, ETD can provide complementary information for small molecules that can form multiply charged species. For singly charged small molecules, ETD is generally not applicable. However, if a doubly charged species, such as an adduct, were to form, ETD would likely induce fragmentation at different sites compared to CID/HCD, potentially preserving labile modifications. Given the structure, forming a stable doubly charged ion under typical ESI conditions is less likely. Therefore, CID and HCD are the more relevant fragmentation techniques for this molecule.

Comparative Analysis: The Influence of the Nitro Group

To understand the role of the nitro group in directing fragmentation, we will compare the predicted fragmentation of our target molecule with that of 4-(2-(naphthalen-1-yloxy)ethyl)morpholine ([M+H]+ at m/z 258.15).

Feature4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine4-(2-(naphthalen-1-yloxy)ethyl)morpholine
Precursor Ion [M+H]+ m/z 303.13m/z 258.15
Key Fragmentation Pathways - Loss of NO2 (m/z 257.11)- Formation of nitronaphthoxy cation (m/z 189.04)- Formation of naphthoxy cation (m/z 143.05)
Common Fragments - Morpholinoethyl cation (m/z 114.09)- Further morpholine ring fragments (e.g., m/z 100.08)- Morpholinoethyl cation (m/z 114.09)- Further morpholine ring fragments (e.g., m/z 100.08)

The most significant difference is the presence of fragments resulting from the loss of the nitro group in the target molecule. The electron-withdrawing nature of the nitro group can also influence the relative abundance of other fragments by affecting the stability of the resulting ions. The naphthoxy cation at m/z 143.05 in the analogue would be a clear diagnostic fragment that is absent in the nitronated compound.

Conclusion

The mass spectrometric fragmentation of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine is predicted to be dominated by cleavages around the ether linkage and within the morpholine ring under CID and HCD conditions. The presence of the nitro group provides a unique diagnostic loss of NO2. A comparative analysis with its non-nitrated analogue highlights the significant influence of this functional group on the fragmentation pattern. This guide provides a foundational framework for researchers to interpret the mass spectra of this and structurally related molecules, aiding in their confident identification and characterization.

References

  • Collision-induced dissociation - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis.
  • What does "higher" in HCD (Higher-energy collisional dissociation) mean? - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Lopedota, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
  • Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Lian, K., et al. (2018).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved March 27, 2026, from [Link]

  • The Role of Electron Transfer Dissociation in Modern Proteomics - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • Lopedota, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
  • Morpholine - NIST WebBook. (n.d.). Retrieved March 27, 2026, from [Link]

  • Collision-Induced Dissociation - National MagLab. (2025, August 25). Retrieved March 27, 2026, from [Link]

  • Electron-transfer dissociation - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Brodbelt, J. S. (2012). Electron Transfer and Collision Induced Dissociation of Non-Derivatized and Derivatized Desmosine and Isodesmosine. Journal of the American Society for Mass Spectrometry, 24(2), 275-284.
  • Giraud, R., et al. (2023). Ultraviolet photodissociation and collision-induced dissociation for qualitative/quantitative analysis of low molecular weight compounds by liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 415(10).
  • Collision-induced Dissociation | Journal of Developments in Mass Spectrometry. (n.d.). Retrieved March 27, 2026, from [Link]

  • Mass spectra of 1−nitronaphthalene obtained from each ionization mode: (a) EI; (b) NCI; (c) PCI. - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Naphthalene, 1-nitro- - NIST WebBook. (n.d.). Retrieved March 27, 2026, from [Link]

  • Giraud, R., et al. (2023).
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS - Chemguide. (n.d.). Retrieved March 27, 2026, from [Link]

  • Electron Transfer Dissociation - National MagLab. (2026, March 16). Retrieved March 27, 2026, from [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • Radical solutions: Principles and application of electron-based dissociation in mass spectrometry-based analysis of protein structure - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Li, Y., et al. (2025). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. PMC.
  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed. (n.d.). Retrieved March 27, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved March 27, 2026, from [Link]

  • 4-(2-Hydroxyethyl)morpholine; LC-ESI-QFT; MS2; CE: 75%; R=15000; [M+H]+. MassBank. (2024, June 14). Retrieved March 27, 2026, from [Link]

  • Cabral, E. C., & de Souza, M. V. N. (2016).
  • Ayala, D. C., Morin, D., & Buckpitt, A. R. (2015). Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PLOS One.
  • Jain, A., & Sahu, S. K. (2024).
  • Mass Spectral Fragmentation of VX - DTIC. (n.d.). Retrieved March 27, 2026, from [Link]

Sources

Validation

Benchmarking the 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine Scaffold: From Synthetic Precursor to Allosteric p38 MAPK Inhibition

Executive Summary When benchmarking kinase inhibitors, it is critical to distinguish between fully elaborated active pharmaceutical ingredients (APIs) and their foundational pharmacophores. The compound 4-(2-((4-Nitronap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When benchmarking kinase inhibitors, it is critical to distinguish between fully elaborated active pharmaceutical ingredients (APIs) and their foundational pharmacophores. The compound 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine (CAS 317806-88-5) is not a standalone drug; rather, it serves as the critical synthetic precursor and structural backbone for the highly potent allosteric p38α MAPK inhibitor, Doramapimod (BIRB 796)[1].

In this comparison guide, we will evaluate the baseline binding properties of this morpholino-naphthalene scaffold and benchmark its fully elaborated derivative against classical ATP-competitive p38 MAPK inhibitors, specifically SB203580 and VX-702[2].

Structural Causality & Mechanism of Action

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of pro-inflammatory cytokine production, including TNF-α and IL-1β[3]. Traditional inhibitors like SB203580 and VX-702 target the highly conserved ATP-binding pocket, which often leads to off-target kinase cross-reactivity.

The 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine scaffold was rationally designed to exploit an alternative, highly selective allosteric binding paradigm:

  • The Morpholine Ring: Enhances aqueous solubility and projects out into the solvent-exposed channel of the kinase[3].

  • The Naphthalene Ring: Wedges deeply into a hydrophobic pocket adjacent to the ATP-binding site[3].

  • The Nitro Group (Synthetic Handle): As a standalone fragment, this nitro-compound exhibits negligible kinase inhibition (IC50 > 10 µM). However, when reduced to an amine and coupled to a substituted pyrazole via a urea linker, it forms the active drug Doramapimod[1].

The addition of the urea motif is strictly required to form critical hydrogen bonds with the Glu71 and Asp168 residues, forcing the kinase into an inactive "DFG-out" conformation[3]. This structural shift results in exceptionally slow binding kinetics and a picomolar dissociation constant ( Kd​ = 0.1 nM)[4].

G Stimulus Stress / Cytokines (LPS, TNF-α) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 p38 p38α MAPK (Target Enzyme) MKK3_6->p38 Phosphorylation Downstream MK2 / ATF2 (Effectors) p38->Downstream Response Inflammation (TNF-α, IL-6 Release) Downstream->Response Inhibitor BIRB 796 / SB203580 (Pathway Inhibitors) Inhibitor->p38 Allosteric / ATP Block

Caption: p38 MAPK signaling cascade illustrating the intervention points of allosteric and ATP-competitive inhibitors.

Quantitative Benchmarking Data

To objectively assess performance, we must compare the inactive precursor fragment against its elaborated form (BIRB 796) and industry-standard ATP-competitive inhibitors.

Compound / ScaffoldBinding Modep38α IC50 (Biochemical)p38α Kd​ (Affinity)Cellular TNF-α IC50
4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine Fragment Precursor> 10,000 nMN/AInactive
Doramapimod (BIRB 796) Allosteric (DFG-out)38 nM[4]0.1 nM[4]~18 nM[4]
SB203580 ATP-Competitive50 nM21 nM[5]~300 nM[6]
VX-702 ATP-Competitive4 - 20 nM[2]3.7 nM[7]99 ng/mL[2]

Data Interpretation: While VX-702 and SB203580 show excellent biochemical IC50s, BIRB 796 demonstrates superior thermodynamic affinity ( Kd​ = 0.1 nM) due to its slow-off rate driven by the DFG-out conformational lock[3][4]. The nitro-precursor alone lacks the hydrogen-bonding capacity to achieve this lock.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that assay design must account for the specific mechanism of action of the compounds being tested. Because BIRB 796 is a slow-binding allosteric inhibitor, standard rapid-quench assays will artificially underestimate its potency. The protocols below are self-validating systems designed to capture true thermodynamic equilibrium.

Protocol A: Scaffold Elaboration (Validation of the Precursor)

Objective: Convert the inactive nitro-precursor into the active allosteric inhibitor.

  • Reduction: Dissolve 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine in a Methanol/THF mixture. Add 5% Palladium on Carbon (Pd/C) and stir under a hydrogen atmosphere for 24 hours to yield the corresponding naphthylamine[1].

  • Urea Coupling: React the resulting amine with 2,2,2-trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate in the presence of a mild base (e.g., DIPEA) in DMSO[1].

  • Purification: Isolate Doramapimod via silica gel chromatography (EtOAc/MeOH gradient). Causality: This synthesis installs the critical hydrogen-bond donating urea motif required for DFG-out stabilization[3].

Protocol B: TR-FRET p38α Kinase Assay (Thermodynamic Benchmarking)

Objective: Quantify the true biochemical IC50 by allowing for slow-binding kinetics.

  • Enzyme Preparation: Dilute recombinant activated human p38α MAPK in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Pre-incubation (Critical Step): Dispense inhibitors in a 10-point dose-response curve (DMSO final concentration <1%). Incubate the enzyme with inhibitors for 120 minutes at room temperature. Causality: Allosteric inhibitors like BIRB 796 require extended pre-incubation to reach steady-state binding due to the slow conformational change of the DFG motif[3]. ATP-competitive inhibitors (SB203580) reach equilibrium rapidly[5].

  • Reaction Initiation: Add ATP (at Km​ concentration) and a biotinylated ATF2 peptide substrate. Incubate for 60 minutes.

  • Detection: Add Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Ex: 340 nm, Em: 615/665 nm).

Protocol C: Cellular TNF-α Release Assay (Physiological Efficacy)

Objective: Benchmark the compounds in a complex cellular environment.

  • Cell Culture: Seed THP-1 human monocytic cells in 96-well plates at 1×105 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Inhibitor Treatment: Pre-treat cells with the inhibitor panel for 60 minutes to allow cell permeation and target engagement[4].

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to induce p38-mediated TNF-α production[4]. Incubate for 18 hours.

  • Quantification: Harvest supernatants and quantify secreted TNF-α using a highly sensitive ELISA[4]. Causality: This assay validates that the biochemical affinity observed in Protocol B translates across the cell membrane and operates effectively in the presence of high intracellular ATP concentrations.

Workflow Step1 Fragment Elaboration (Nitro Reduction & Urea Coupling) Step2 TR-FRET Kinase Assay (120 min Pre-incubation for Kinetics) Step1->Step2 Step3 Cellular Assay (THP-1 LPS-Stimulated TNF-α Release) Step2->Step3 Step4 Data Synthesis (Benchmarking vs SB203580 / VX-702) Step3->Step4

Caption: Experimental workflow from synthetic elaboration of the precursor to physiological benchmarking.

References
  • ChemicalBook. "Doramapimod | 285983-48-4".
  • Selleck Chemicals. "VX-702 | p38 MAPK inhibitor".
  • Tocris Bioscience. "SB 203580 | p38 MAPK".
  • Selleck Chemicals. "Doramapimod (BIRB 796) | p38 MAPK Inhibitor".
  • Selleck Chemicals. "SB203580 (Adezmapimod)".
  • APExBIO. "SB 203580 - P38 MAP Kinase Inhibitor".
  • MDPI. "Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome".
  • Cellagen Technology. "VX-702 | P38 MAPK inhibitor".

Sources

Comparative

Comprehensive Cross-Reactivity Profiling: 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine Derivatives vs. Classical ATP-Competitive p38 MAPK Inhibitors

As a Senior Application Scientist evaluating kinase selectivity landscapes, I frequently encounter the challenge of balancing target affinity with kinome-wide cross-reactivity. The compound 4-(2-((4-Nitronaphthalen-1-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating kinase selectivity landscapes, I frequently encounter the challenge of balancing target affinity with kinome-wide cross-reactivity. The compound 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine (CAS: 317806-88-5) serves as the foundational synthetic intermediate and critical structural pharmacophore for the diaryl urea class of p38 mitogen-activated protein kinase (MAPK) inhibitors, most notably1[1].

Unlike classical ATP-competitive inhibitors, the incorporation of this morpholine-naphthalene moiety fundamentally alters how the inhibitor engages the kinase domain, driving a profound conformational shift[2]. This guide objectively compares the cross-reactivity profile of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine-derived probes against classical alternatives like the pyridinyl imidazole SB203580, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous drug development.

Mechanistic Rationale: Causality Behind the Selectivity Profile

To understand the cross-reactivity of these compounds, we must examine the causality of their binding mechanics. Classical inhibitors like SB203580 bind directly to the ATP-binding pocket[3]. Because the ATP pocket is highly conserved across the human kinome, ATP-competitive inhibitors often struggle with significant off-target kinase engagement[4].

In contrast, the 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine scaffold binds to an allosteric site adjacent to the ATP pocket. The bulky naphthalene ring and the solubilizing morpholine tail physically require the highly conserved Asp-Phe-Gly (DFG) motif within the active site to flip outward into a "DFG-out" inactive state[5].

The Causality of Slow Binding: This DFG-out conformational change is thermodynamically demanding. Consequently, morpholine-naphthalene derivatives exhibit exceptionally slow binding kinetics[5]. However, once the complex forms, it is highly stable, boasting a dissociation half-life ( t1/2​ ) of approximately 23 hours[6]. Because this specific allosteric pocket is far less conserved than the ATP pocket, the morpholine-naphthalene scaffold achieves a highly differentiated cross-reactivity profile, effectively bypassing many common off-target kinases like ERK and EGFR[7].

G Kinase p38 MAPK (Active State) ATP_Site ATP Binding Pocket (Highly Conserved) Kinase->ATP_Site Allosteric_Site Allosteric Site (DFG-out Conformation) Kinase->Allosteric_Site CrossReact Kinome Cross-Reactivity (Off-Target Effects) ATP_Site->CrossReact High Allosteric_Site->CrossReact Low SB SB203580 (Pyridinyl Imidazole) SB->ATP_Site Direct Competition Morpholine Morpholine-Naphthalene Derivatives (e.g., BIRB 796) Morpholine->Allosteric_Site Slow Binding Kinetics

Allosteric vs. ATP-competitive binding mechanisms dictating kinase cross-reactivity.

Quantitative Cross-Reactivity Comparison

When profiling the 5 against the classical Pyridinyl Imidazole SB203580, the biochemical data reveals a stark contrast in isoform selectivity and off-target kinome engagement[2][4][5].

Kinase TargetMorpholine-Naphthalene Scaffold (BIRB 796) IC50Pyridinyl Imidazole (SB203580) IC50Selectivity Implication
p38α 38 nM34 nMBoth scaffolds are highly potent against the primary target.
p38β 65 nM100 nMComparable primary target engagement.
p38γ / p38δ 200 nM / 520 nM>10,000 nMMorpholine derivative acts as a pan-p38 inhibitor; SB203580 is strictly α/β specific.
JNK2 98 nM>10,000 nMMorpholine scaffold shows moderate JNK2 cross-reactivity at higher doses.
c-Raf-1 1.4 µM>10,000 nMWeak off-target binding for the morpholine scaffold.
ERK1 / ERK2 >20,000 nM>20,000 nMBoth scaffolds exhibit excellent selectivity over ERK pathways.
EGFR / HER2 >20,000 nM>10,000 nMNo significant cross-reactivity for either compound.

Data synthesized from established kinome profiling assays[2][4][7].

Experimental Protocols: Self-Validating Systems

To ensure scientific rigor and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), researchers must employ orthogonal assays to validate cross-reactivity. A biochemical assay determines intrinsic affinity, while a cell-based assay validates functional selectivity in a physiological environment.

Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo Assay)

Rationale: The ADP-Glo assay measures kinase activity by quantifying ADP produced during the kinase reaction. By running parallel assays against a panel of recombinant kinases, we can calculate precise IC50 values.

  • Compound Preparation: Dissolve the 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine derivative and SB203580 in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[4].

  • Enzyme-Inhibitor Pre-incubation (Critical Step): Add 5 µL of the diluted compounds to a 384-well low-volume plate. Add 5 µL of recombinant kinase (e.g., p38α, JNK2). Incubate for 120 minutes at room temperature. Expert Insight: Because the morpholine-naphthalene scaffold relies on a slow DFG-out conformational shift, skipping this extended pre-incubation will falsely inflate the IC50 and mask true cross-reactivity[6].

  • Kinase Reaction: Initiate the reaction by adding 5 µL of an ATP/Substrate mix (e.g., ATF-2 for p38) at the specific Km​ of ATP for each evaluated kinase[4]. Incubate for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation)[4].

  • Data Analysis: Read luminescence and plot dose-response curves using a 4-parameter logistic regression to determine IC50 values.

Protocol 2: Cell-Based Functional Selectivity (LPS-Induced THP-1 Assay)

Rationale: Biochemical selectivity does not always translate to cellular efficacy due to membrane permeability and high intracellular ATP concentrations. This assay measures the downstream functional consequence of target vs. off-target inhibition.

  • Cell Culture: Culture THP-1 human monocytes in RPMI-1640 supplemented with 10% FBS. Plate at 1×105 cells/well in a 96-well plate[8].

  • Compound Treatment: Pre-treat cells with the morpholine-naphthalene derivative (1 nM to 10 µM) for 1 hour[8].

  • Primary Stimulation (p38 Pathway): Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours to induce TNF-α production (a heavily p38-dependent process)[8][9]. Harvest the supernatant and quantify TNF-α using a standard ELISA kit.

  • Orthogonal Cross-Reactivity Validation (JNK Pathway): To test for JNK cross-reactivity in the same physiological system, stimulate a parallel plate with Anisomycin (a potent JNK/p38 activator). Perform a Western blot for phosphorylated c-Jun (p-c-Jun), a direct and specific JNK substrate[10]. Self-Validating Logic: If the compound inhibits p-c-Jun in this assay, it confirms the biochemical JNK2 cross-reactivity data in a live-cell environment.

Workflow Start Compound Selection (Morpholine-Naphthalene vs. Imidazole) Biochemical Biochemical Profiling (ADP-Glo Assay) Start->Biochemical Cellular Cell-Based Assay (THP-1 Monocytes) Start->Cellular PreInc 120 min Pre-incubation (Crucial for Slow Binders) Biochemical->PreInc LPS LPS Stimulation (p38 Pathway) Cellular->LPS Anisomycin Anisomycin Stimulation (JNK Pathway) Cellular->Anisomycin KinaseRxn Kinase + ATP + Substrate PreInc->KinaseRxn TNFa Measure TNF-α (ELISA) LPS->TNFa cJun Measure p-c-Jun (Western Blot) Anisomycin->cJun

Orthogonal workflow for evaluating kinase inhibitor cross-reactivity and cellular selectivity.

Conclusion

The 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine scaffold represents a paradigm shift in kinase inhibitor design. By targeting the DFG-out allosteric pocket, derivatives like BIRB 796 achieve a distinct cross-reactivity profile compared to classical ATP-competitive inhibitors like SB203580. While highly selective against the broader kinome, researchers must account for its pan-p38 activity and moderate JNK2 cross-reactivity at higher concentrations when designing experimental workflows.

References
  • ChemicalBook. Doramapimod | 285983-48-4.1

  • opnMe | Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796.5

  • APExBIO. BIRB 796 (Doramapimod) - Selective P38 MAPK Inhibitor.7

  • PMC (NIH). BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types.8

  • PMC (NIH). Effects of p38α/β inhibition on acute lymphoblastic leukemia proliferation and survival in vivo.3

  • Benchchem. A Comparative Guide to p38 MAPK Inhibitors: SB203580 vs. BIRB 796 in Kinase Assays.4

  • Sigma-Aldrich. p38 MAP Kinase Inhibitor X, BIRB 796.6

  • InvivoChem. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor.2

  • MedChemExpress. p38 MAPK Inhibitors.11

  • PMC (NIH). Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome.10

  • ResearchGate. A possible mechanism for hepatotoxicity induced by BIRB-796, an orally active p38 mitogen-activated protein kinase inhibitor.9

Sources

Validation

IC50 Value Comparison of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine Analogs: A Technical Guide

Executive Summary The compound 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine (CAS: 317806-88-5) is a highly specialized intermediate and critical pharmacophore building block. It is primarily utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine (CAS: 317806-88-5) is a highly specialized intermediate and critical pharmacophore building block. It is primarily utilized in the synthesis of the diaryl urea class of allosteric p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors[1]. The most clinically and experimentally prominent analog derived from this scaffold is Doramapimod (BIRB 796) .

Unlike traditional ATP-competitive inhibitors, analogs containing the morpholinoethoxy-naphthalene moiety bind to a unique allosteric site. This binding induces a profound conformational shift in the kinase's activation loop (the DFG-out conformation), leading to exceptionally slow dissociation kinetics and sustained target engagement[1]. This guide objectively compares the IC50 performance of the primary analog, Doramapimod, against alternative p38 MAPK inhibitors and provides the self-validating experimental protocols required to benchmark these compounds.

Mechanistic Grounding: The Diaryl Urea Allosteric Binding Logic

To understand the IC50 values of these analogs, one must first understand the causality of their binding mechanics. The p38 MAPK pathway is a central regulator of proinflammatory cytokines (e.g., TNF-α, IL-6)[1].

When 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine is functionalized into a diaryl urea (as in Doramapimod), the resulting molecule does not directly compete with ATP. Instead:

  • The Pyrazole Ring occupies a highly lipophilic specificity pocket.

  • The Diaryl Urea Motif forms crucial hydrogen bonds with the conserved glutamic acid and aspartic acid residues of the DFG (Asp-Phe-Gly) motif.

  • The Morpholinoethoxy-Naphthalene Tail extends toward the solvent-exposed region, forming additional hydrogen bonds between the morpholine oxygen and the ATP-binding domain[2].

This structural orchestration forces the DFG motif to flip outward, locking the kinase in an inactive state. The thermodynamic penalty of this conformational change is offset by the massive binding affinity ( Kd​≈0.1 nM ), resulting in the nanomolar IC50 values observed in both cell-free and cell-based assays.

Pathway Stimulus Inflammatory Stimuli (LPS, TNF-α) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK Activates p38 p38 MAPK (Target Enzyme) MKK->p38 Phosphorylates MK2 MAPKAPK2 (MK2) (Downstream Effector) p38->MK2 Activates TNF TNF-α Production & Inflammation MK2->TNF Induces Inhibitor Doramapimod (BIRB 796) Allosteric Inhibitor Inhibitor->p38 Blocks (DFG-out)

Diagram: p38 MAPK signaling cascade and the allosteric inhibition logic of Doramapimod.

IC50 Value Comparison: Doramapimod vs. Alternatives

When evaluating the primary 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine analog (Doramapimod) against alternative p38 MAPK inhibitors, the distinction between allosteric and ATP-competitive mechanisms becomes evident in their selectivity profiles.

CompoundTargetp38α IC50Binding ModeSelectivity Profile & Notes
Doramapimod (BIRB 796) p38 MAPK (pan)18 - 38 nMAllosteric (DFG-out)High: 330-fold selectivity over JNK2. Weak inhibition of c-RAF and Fyn[3].
SB203580 p38α / p38β~300 nMATP-competitiveModerate: Known to inhibit PKB phosphorylation at higher concentrations (>3 μM).
SB202190 p38α / p38β50 nMATP-competitiveModerate: Often used as an in vitro substitute for SB203580; suppresses ferroptosis.
Neflamapimod (VX-745) p38α10 nMATP-competitiveHigh: 22-fold selectivity for p38α over p38β; no activity against p38γ[4].
Skepinone-L p38α5 nMATP-competitiveVery High: Exceptional in vivo selectivity due to its dibenzosuberone scaffold[4].

Data Interpretation: While newer ATP-competitive inhibitors like Skepinone-L boast lower absolute IC50 values, Doramapimod's allosteric DFG-out mechanism provides a distinct pharmacological advantage. Its extremely slow off-rate means that target inhibition persists long after the free drug concentration drops below the IC50 threshold, providing superior sustained efficacy in in vivo inflammatory models[1].

Experimental Workflows & Self-Validating Protocols

To objectively verify the IC50 values of these analogs, researchers must employ orthogonal assay systems. Relying solely on a cell-free assay can be misleading due to the slow-binding kinetics of diaryl ureas. Therefore, a two-tiered approach is required.

Protocol 1: Cell-Free Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this application. It is a self-validating system: the ratiometric emission measurement mathematically cancels out artifacts caused by well-to-well volume variations or compound auto-fluorescence, ensuring absolute trustworthiness of the IC50 data.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the morpholine analogs (e.g., Doramapimod) in 100% DMSO to create a 10-point concentration curve. Transfer to a 384-well low-volume plate (final DMSO concentration ≤1% ).

  • Pre-Incubation (Critical Step): Add recombinant human p38α kinase (final concentration 0.5 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35). Causality Note: Because Doramapimod is a slow-binding allosteric inhibitor, you must pre-incubate the compound with the kinase for 60 minutes prior to adding ATP. Failing to do so will artificially inflate the IC50 value.

  • Reaction Initiation: Add ATP (at the predetermined Km​ value, typically 10 μM) and biotinylated ATF2 peptide substrate. Incubate for 45 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio and fit the data to a 4-parameter logistic (4PL) curve to determine the IC50.

Workflow Prep Compound Prep (Serial Dilution) Incubate Kinase Reaction (Pre-incubation is critical) Prep->Incubate Detect TR-FRET Detection (Eu-Ab & SA-APC) Incubate->Detect Analyze Data Analysis (4PL Curve Fit) Detect->Analyze

Diagram: High-throughput TR-FRET workflow for accurate IC50 determination.

Protocol 2: Cell-Based Efficacy Assay (LPS-Induced TNF-α Release)

To validate that the morpholine analogs penetrate the cell membrane and engage the target in a physiological environment, a whole-cell assay utilizing THP-1 human monocytes is required.

Step-by-Step Methodology:

  • Cell Plating: Seed THP-1 cells at 1×105 cells/well in a 96-well tissue culture plate using RPMI 1640 medium supplemented with 10% FBS.

  • Compound Treatment: Add the serially diluted analogs to the cells and incubate for 1 hour at 37°C.

  • Stimulation: Induce the p38 MAPK inflammatory cascade by adding Lipopolysaccharide (LPS) to a final concentration of 1 μg/mL. Incubate for 4 hours.

  • Harvest & Quantification: Centrifuge the plate to pellet the cells. Transfer the supernatant to a new plate and quantify secreted TNF-α using a standard Sandwich ELISA kit.

  • Validation: The IC50 for Doramapimod in this assay should tightly correlate with the cell-free assay (historically ~18-21 nM). If the cell-based IC50 is significantly higher, it indicates poor cell permeability or high plasma protein binding of the specific analog being tested.

References

  • opnMe (Boehringer Ingelheim) . p38 MAPK inhibitor | BIRB 796. Retrieved from:[Link]

  • ACS Omega . BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine proper disposal procedures

Professional Hazardous Waste Management: 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine As a Senior Application Scientist, it is critical to recognize that the handling and disposal of complex organic intermediates r...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Hazardous Waste Management: 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

As a Senior Application Scientist, it is critical to recognize that the handling and disposal of complex organic intermediates require the same rigorous precision as their synthesis. 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine is a structurally complex molecule featuring a nitroaromatic system (the nitronaphthalene moiety) and a basic heterocyclic amine (the morpholine ring).

Because of these structural features, improper disposal poses significant environmental and toxicological risks. Nitroaromatics are notoriously persistent in the environment and can exhibit significant aquatic toxicity and mutagenic potential. Furthermore, the morpholine moiety can act as an environmental contaminant if discharged into standard wastewater systems. Therefore, in-lab chemical neutralization or drain disposal is strictly prohibited. The only scientifically sound and legally compliant method for managing this compound is institutional collection followed by high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[1].

Below is the definitive, step-by-step logistical and operational methodology for managing this specific chemical waste within a professional laboratory environment, grounded in the National Research Council's Prudent Practices in the Laboratory[2].

Hazard Assessment and Causality of Disposal Choices

Before initiating any waste workflow, the causality behind the chosen disposal route must be understood:

  • Avoidance of In-Lab Chemical Treatment: Attempting to chemically degrade 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine (e.g., via reduction of the nitro group or oxidation of the morpholine ring) in a standard fume hood generates secondary waste streams that are often more toxic or unpredictable than the parent compound.

  • Requirement for Thermal Destruction: High-temperature incineration (typically >1000°C) is required to ensure the complete cleavage of the stable aromatic rings and the oxidation of nitrogen heteroatoms into nitrogen gas (N₂) or scrubbable nitrogen oxides (NOx)[1].

  • Material Compatibility: The waste must be stored in High-Density Polyethylene (HDPE) or glass. Metal containers must be avoided, as trace moisture combined with the nitroaromatic compound or its degradation products could initiate slow, localized corrosion.

Waste Segregation and Containment Matrix

To prevent dangerous cross-reactions in the waste accumulation area, 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine must be strictly segregated based on its physical state and the solvent matrix it is dissolved in.

Waste Stream MatrixPrimary Hazard ProfileApproved Container MaterialSegregation CategoryFinal Disposal Route
Pure Solid / Powder Toxic, Irritant, Environmental HazardAmber Glass or HDPE wide-mouth jarSolid Organic Waste (Non-Halogenated)High-Temp Incineration
Dissolved in Organic Solvent (e.g., EtOAc, MeOH) Flammable, ToxicHDPE Carboy (Vented cap if volatile)Liquid Organic Waste (Non-Halogenated)*High-Temp Incineration
Aqueous Wash/Extract Aquatic Toxicity, Basic (due to morpholine)HDPE CarboyAqueous Hazardous WasteSpecialized TSDF Treatment

*Note: If the compound is dissolved in a halogenated solvent (e.g., Dichloromethane), the entire mixture defaults to the "Halogenated Organic Waste" stream, which requires a different, more expensive incineration protocol to scrub resulting hydrochloric acid gases.

Step-by-Step Operational Disposal Methodology

This protocol defines the self-validating system for transferring the compound from the active experimental phase to final destruction.

Step 1: Primary Containment and Quarantining

  • Transfer all solid residues, contaminated filter paper, and reaction vials containing 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine into a designated, chemically compatible primary container (e.g., a pre-inspected HDPE jar).

  • For liquid waste, use a funnel to transfer the solution into a dedicated liquid waste carboy. Ensure the carboy is never filled beyond 80% capacity to allow for vapor expansion.

  • Seal the container immediately after the transfer is complete to prevent the volatilization of any carrier solvents and to mitigate inhalation risks.

Step 2: Regulatory Labeling and Tracking

  • Attach a standardized Hazardous Waste label to the container before the first drop of waste is added.

  • Explicitly write the full chemical name: "4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine" on the label. Do not use abbreviations, trade names, or structural shorthand.

  • Check the appropriate hazard boxes: "Toxic" and (if in solvent) "Flammable".

  • Log the approximate mass or volume of the chemical added into the laboratory's centralized waste tracking inventory[2].

Step 3: Satellite Accumulation Area (SAA) Storage

  • Move the labeled container to the designated SAA within the laboratory.

  • Place the container inside secondary containment (e.g., a polyethylene tray) capable of holding 110% of the container's volume.

  • Ensure the SAA is segregated from strong oxidizers, reducing agents, and strong acids, as the morpholine moiety is basic and the nitro group is susceptible to extreme redox conditions.

Step 4: EHS Transfer and Final Manifesting

  • Once the container reaches its 80% fill limit or the regulatory time limit (typically 90 to 180 days depending on your institution's generator status), submit a pickup request to your Environmental Health and Safety (EHS) department.

  • EHS will verify the chemical inventory and transport the waste to the central accumulation area.

  • The waste is manifested under the Resource Conservation and Recovery Act (RCRA) and transferred to a licensed commercial TSDF for final thermal destruction[1].

Waste Management Workflow Visualization

G Gen Waste Generation (4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine) Seg Waste Segregation (Solid vs. Liquid Matrix) Gen->Seg Cont Containment & Labeling (HDPE, RCRA Compliant) Seg->Cont EHS EHS Verification & Pickup (Secondary Containment) Cont->EHS Inc High-Temp Incineration (Licensed TSDF Destruction) EHS->Inc

Workflow for the institutional disposal and thermal destruction of nitroaromatic waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011.[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management Facilities and Units. EPA.gov, 2025. [Link]

Sources

Handling

Personal protective equipment for handling 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

Standard Operating Procedure & Technical Safety Guide: Handling 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine Executive Summary & Contextual Significance The compound 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Technical Safety Guide: Handling 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

Executive Summary & Contextual Significance

The compound 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine is a highly specialized, critical intermediate utilized in the synthesis of Doramapimod (BIRB 796), a picomolar-affinity allosteric inhibitor of human p38 MAP kinase[1]. Because this molecule combines a toxic nitroaromatic core with a basic, lipophilic morpholine moiety, it presents a complex hazard profile. This guide provides drug development professionals and synthetic chemists with the authoritative operational and safety protocols required to handle this intermediate safely, specifically focusing on its preparation for catalytic hydrogenation.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, one must understand the causality behind the chemical's toxicity. The hazards of this compound are synergistic, driven by its two primary functional groups:

  • The Nitronaphthalene Core (Systemic Toxicity): Nitroaromatics are highly susceptible to enzymatic reduction by hepatic cytochrome P450 and nitroreductases. This metabolic pathway generates reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophilic species initiate a vicious redox cycle in the bloodstream, oxidizing the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state[2]. This results in methemoglobinemia , a condition that severely impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and the formation of Heinz bodies (denatured hemoglobin)[3],[2]. Furthermore, nitronaphthalenes are classified as potential hepatotoxins and suspected carcinogens[4].

  • The Morpholine-Ethoxy Tail (Permeation & Corrosivity): The tertiary amine within the morpholine ring confers significant basicity to the molecule, making it highly irritating to ocular and mucosal tissues. More critically, this lipophilic tail acts as a permeation enhancer. It significantly increases the rate at which the toxic nitronaphthalene core can cross the stratum corneum (dermal barrier) and alveolar membranes, making dermal exposure just as dangerous as inhalation.

Quantitative Hazard Parameters

The following parameters are extrapolated from the parent compound 1-Nitronaphthalene and morpholine derivatives to establish baseline safety thresholds.

ParameterValue / ClassificationMechanistic Implication
Molecular Weight 302.33 g/mol High lipophilicity; readily crosses biological membranes.
Primary Target Organs Blood, Liver, Eyes, SkinInduces methemoglobinemia; causes severe ocular saponification[4].
Physical State Yellow crystalline solidGenerates highly inhalable, toxic micro-dust during transfer[3].
Environmental Hazard High (Aquatic Toxicity)Highly toxic to aquatic life with long-lasting effects[5].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling this compound due to its enhanced dermal permeation profile. The following self-validating PPE system is mandatory.

PPE CategorySpecificationMechanistic Justification
Ocular Protection Snug-fitting chemical splash goggles + Full-face shieldThe basic morpholine nitrogen causes rapid saponification of ocular lipids. A face shield prevents catastrophic eye damage during solvent splashes.
Dermal (Hands) Double-gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber (14 mil)Standard latex or thin nitrile offers zero resistance to the lipophilic morpholine tail. Butyl rubber provides superior chemical resistance to both the compound and the THF/MeOH reaction solvent matrix.
Dermal (Body) Flame-resistant (FR) lab coat + Disposable Tyvek sleevesNitronaphthalenes are systemically toxic via dermal absorption. Tyvek prevents fine crystalline dust from penetrating the weave of standard cotton lab coats.
Respiratory NIOSH-approved P100 particulate respiratorMandatory if weighing outside a localized exhaust system. Prevents inhalation of fine dust, which rapidly crosses the alveolar membrane to induce methemoglobinemia[5].

Operational Workflow: Catalytic Hydrogenation Protocol

The most common application of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine is its reduction to the corresponding amine during the synthesis of Doramapimod[1]. This step requires the use of highly flammable solvents and pyrophoric catalysts.

Step 1: Pre-Operational Setup & Substrate Dissolution

  • Action: In a thoroughly inerted (Argon/N₂) reaction vessel, dissolve 11.18 g (36.9 mmol) of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine in a solvent matrix of 90 mL Methanol and 30 mL Tetrahydrofuran (THF)[1].

  • Causality: THF is required to completely solubilize the bulky, lipophilic naphthyl ether, while Methanol serves as the optimal protic solvent to facilitate the hydrogen transfer during the reduction.

Step 2: Catalyst Addition (Critical Safety Node)

  • Action: Carefully add 0.500 g of 5% Palladium on activated carbon (Pd/C) to the solution[1].

  • Self-Validating Safety Check: Pd/C is highly pyrophoric when dry and exposed to methanol vapors. The catalyst must be added under a strict blanket of Argon. Never add dry Pd/C to a vessel that already contains a hydrogen atmosphere.

Step 3: Reaction Execution

  • Action: Evacuate the vessel and backfill with Hydrogen gas (H₂). Stir the mixture vigorously at room temperature for 23 hours[1].

  • Causality: The robust stirring ensures maximum interfacial surface area between the tri-phasic system (solid catalyst, liquid solvent, H₂ gas), driving the reduction of the nitro group to the amine to completion.

Step 4: Post-Reaction Isolation

  • Action: Purge the system with Argon to displace all residual H₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate under reduced pressure[1].

  • Self-Validating Safety Check: Do not allow the filtered Pd/C to dry out on the filter paper. Immediately quench the filter cake with water. Dry Pd/C saturated with organic residues will spontaneously ignite upon contact with atmospheric oxygen.

G Nitro 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine (Nitro Intermediate) Hazard1 Hazard: Methemoglobinemia & Dermal Absorption Nitro->Hazard1 Reaction Catalytic Hydrogenation (H2, 5% Pd/C, MeOH/THF) Nitro->Reaction Reduction (23h, RT) Hazard2 Hazard: Pyrophoric Catalyst & Flammable Gas Reaction->Hazard2 Amino 4-(2-((4-Aminonaphthalen-1-yl)oxy)ethyl)morpholine (Amino Intermediate) Reaction->Amino Celite Filtration & Evap Product Doramapimod (BIRB 796) p38 MAPK Inhibitor Amino->Product Pyrazole Coupling

Synthetic workflow of Doramapimod highlighting critical hazard control points during hydrogenation.

Spill Response & Disposal Plan

Due to the compound's toxicity and environmental persistence, immediate and calculated action is required in the event of a breach.

Immediate Spill Mitigation:

  • Evacuate & Ventilate: Immediately clear the area and ensure the fume hood or room exhaust is operating at maximum capacity.

  • Dust Suppression (Do NOT dry sweep): Sweeping the dry crystalline powder will aerosolize the compound, creating a severe inhalation hazard. Gently mist the spill zone with a compatible, high-flashpoint solvent (e.g., isopropanol) to wet the powder.

  • Collection: Wipe up the wetted material using specialized chemical absorbent pads. Place all pads, along with contaminated outer gloves, into a highly visible, sealable hazardous waste bag.

Waste Disposal Logistics:

  • Solid Waste: All contaminated consumables must be placed in a sealed, clearly labeled hazardous waste drum.

  • Destruction Method: Incineration is the only acceptable disposal method. Microbial degradation of nitronaphthalenes in standard landfills is extremely slow, and the compound poses a severe risk of leaching into groundwater, where it is highly toxic to aquatic organisms[5].

References

  • PubChem. "1-Nitronaphthalene | C10H7NO2 | CID 6849". National Center for Biotechnology Information. Available at: [Link]

  • Haz-Map. "1-Nitronaphthalene". Information on Hazardous Chemicals and Occupational Diseases. Available at:[Link]

  • Lee MG, et al. "Naphthalene Mothballs: Emerging and Recurring Issues and their Relevance to Environmental Health". PMC. Available at:[Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine
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